Zamaporvint
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1900754-56-4 |
|---|---|
Molecular Formula |
C21H16F3N7O |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-[5-methyl-4-[2-(trifluoromethyl)-4-pyridinyl]imidazol-1-yl]-N-(5-pyrazin-2-yl-2-pyridinyl)acetamide |
InChI |
InChI=1S/C21H16F3N7O/c1-13-20(14-4-5-27-17(8-14)21(22,23)24)29-12-31(13)11-19(32)30-18-3-2-15(9-28-18)16-10-25-6-7-26-16/h2-10,12H,11H2,1H3,(H,28,30,32) |
InChI Key |
QMLOYDPILBUVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1CC(=O)NC2=NC=C(C=C2)C3=NC=CN=C3)C4=CC(=NC=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Zamaporvint (RXC004): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamaporvint (RXC004) is a potent, selective, and orally bioavailable small molecule inhibitor of the enzyme Porcupine (PORCN). PORCN is a crucial O-acyltransferase residing in the endoplasmic reticulum, responsible for the palmitoylation of Wnt ligands, a post-translational modification essential for their secretion and biological activity. By inhibiting PORCN, this compound effectively blocks the entire Wnt signaling pathway at its origin. This targeted approach has demonstrated significant therapeutic potential in preclinical and clinical settings, particularly in cancers characterized by Wnt ligand-dependent growth. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the scientific rationale for its development as a targeted anti-cancer agent.
Introduction to the Wnt Signaling Pathway and the Role of Porcupine
The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a critical role in embryonic development, tissue homeostasis, and regeneration. Aberrant activation of this pathway is a well-established driver of tumorigenesis in a variety of cancers, including those of the colorectum, pancreas, and breast.[1]
The initiation of Wnt signaling is dependent on the secretion of Wnt ligands, a family of 19 secreted glycoproteins.[2] The secretion of these ligands is critically dependent on their palmitoylation by the enzyme Porcupine (PORCN).[1] This lipid modification renders the Wnt proteins sufficiently hydrophobic to be secreted from the cell and to interact with their Frizzled (FZD) receptors on the surface of target cells.
In cancers with upstream Wnt pathway alterations, such as loss-of-function (LoF) mutations in the E3 ubiquitin ligase RNF43 or fusions of the R-spondin (RSPO) gene family, there is an increased dependence on Wnt ligand signaling for tumor growth and survival.[1] RNF43 is a negative regulator of Wnt signaling that promotes the degradation of FZD receptors. Its inactivation leads to an accumulation of FZD at the cell surface, sensitizing the cells to Wnt ligands. RSPO proteins are potent potentiators of Wnt signaling. Their fusion to other genes can lead to their overexpression and a subsequent hyperactivation of the Wnt pathway. This compound is specifically designed to target these Wnt-ligand dependent cancers.
Molecular Mechanism of Action of this compound
This compound is a highly potent and selective inhibitor of PORCN. Its primary mechanism of action is to bind to PORCN and block its enzymatic activity, thereby preventing the palmitoylation of Wnt ligands. This leads to the retention of Wnt proteins within the endoplasmic reticulum and a subsequent cessation of their secretion. The resulting depletion of extracellular Wnt ligands leads to a shutdown of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways in Wnt-dependent cancer cells.[1][3]
Dual Anti-Tumor Activity
This compound exhibits a dual mechanism of action in the tumor microenvironment:
-
Direct Inhibition of Tumor Cell Growth: By blocking Wnt signaling, this compound directly inhibits the proliferation of cancer cells that are dependent on Wnt ligands for their growth and survival.[1][3] This leads to cell cycle arrest and a reduction in tumor growth.[4]
-
Modulation of the Tumor Immune Microenvironment: Aberrant Wnt signaling has been implicated in creating an immunosuppressive tumor microenvironment, contributing to resistance to immune checkpoint inhibitors.[1][3] By inhibiting Wnt signaling, this compound has the potential to remodel the tumor microenvironment, making it more permissive to an anti-tumor immune response and potentially sensitizing tumors to immunotherapies such as anti-PD-1.[1][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Assay | Cell Line/System | Parameter | Value | Reference |
| Wnt Production Inhibition | Mouse L-Wnt3a cells | IC50 | 64 pM | [6] |
| Cell Proliferation Inhibition | IC50 (nM) | |||
| SNU-1411 (RSPO3-fusion) | 0.3 | [7] | ||
| HPAF-II (RNF43 mutant) | 7 | [7] | ||
| AsPC1 (RNF43 mutant) | Not explicitly stated, but sensitive | [4] | ||
| HCT116 (Downstream CTNNB1 mutation) | No effect | [4] | ||
| In Vivo Xenograft Study | Dose | Effect | ||
| SNU-1411/NOD-SCID mice | 5 mg/kg once daily | Tumor growth inhibition | [6] | |
| SNU-1411, AsPC1, HPAF-II xenografts | 1.5 mg/kg twice daily | Tumor growth reduction | [4] | |
| Clinical Trial Dosing | Dose | Regimen | ||
| Phase 2 Monotherapy | 2 mg QD | [5] | ||
| Phase 2 Combination with anti-PD-1 | 1.5 mg QD | [5] |
Detailed Experimental Protocols
Wnt Production Inhibition Assay (Luciferase Reporter Assay)
-
Cell Line: Mouse L-Wnt3a cells, which are engineered to secrete Wnt3a.
-
Methodology: L-Wnt3a cells are co-cultured with reporter cells containing a Wnt-responsive luciferase reporter construct (e.g., TOP-Flash). The reporter cells will produce luciferase in response to Wnt3a stimulation.
-
Treatment: Cells are treated with a dose range of this compound.
-
Readout: Luciferase activity is measured using a luminometer. The IC50 is calculated as the concentration of this compound that inhibits 50% of the luciferase signal.[6]
Cell Proliferation Assay (ATP-lite Assay)
-
Cell Lines: A panel of genetically defined cancer cell lines, including those with RNF43 mutations (e.g., HPAF-II, AsPC1), RSPO3 fusions (e.g., SNU-1411), and downstream Wnt pathway mutations (e.g., HCT116, WiDR) as controls.[4][7]
-
Methodology: Cells are seeded in 96-well plates and treated with a dose range of this compound for 5 days.
-
Readout: Cell proliferation is measured using the ATP-lite assay, which quantifies ATP as an indicator of metabolically active cells. The IC50 for proliferation inhibition is then calculated.[7]
Wnt Secretion Assay (Western Blot)
-
Cell Line: L-Wnt5a cells (L cells overexpressing Wnt5a).[4]
-
Methodology: Cells are treated with this compound (e.g., 300 nmol/L) or a vehicle control (DMSO) for 48 hours. The conditioned media is then collected.
-
Readout: The presence of secreted Wnt5a in the conditioned media is detected by Western blotting using an anti-Wnt5a antibody.[4]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID mice).
-
Tumor Implantation: Human cancer cell lines with Wnt-ligand dependent mutations (e.g., SNU-1411, AsPC1, HPAF-II) are implanted subcutaneously.[4][6]
-
Treatment: Once tumors reach a specified volume (e.g., 125-200mm³), mice are treated orally with this compound (e.g., 1.5 mg/kg twice daily or 5 mg/kg once daily) or a vehicle control.[4][6][7]
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Pharmacodynamic markers, such as the expression of Wnt target genes (e.g., Axin2, c-Myc), can be assessed in the tumor tissue via qPCR.[4][7]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the Wnt signaling pathway.
Experimental Workflow Diagram
References
- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 2. redxpharma.com [redxpharma.com]
- 3. Inactivating mutations of RNF43 confer Wnt dependency in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redxpharma.com [redxpharma.com]
- 6. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]
- 7. redxpharma.com [redxpharma.com]
Zamaporvint: A Potent Porcupine Inhibitor for Targeting Wnt-Driven Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Zamaporvint (formerly RXC004) is an orally bioavailable, potent, and selective small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the palmitoylation and subsequent secretion of all 19 Wnt ligands.[1][2][3] By inhibiting PORCN, this compound effectively blocks both canonical and non-canonical Wnt signaling pathways.[1] Aberrant Wnt signaling is a key driver in the initiation and progression of various cancers, contributing to tumor growth and immune evasion.[1][2] this compound has shown promising preclinical and clinical activity, particularly in tumors with upstream Wnt pathway alterations, such as those with RNF43 mutations or RSPO fusions.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction to Wnt Signaling and the Role of Porcupine
The Wnt signaling pathway is a highly conserved network of proteins that plays a critical role in embryonic development and adult tissue homeostasis. Dysregulation of this pathway is a hallmark of numerous cancers. The pathway is initiated by the binding of secreted Wnt ligands to Frizzled (Fzd) receptors and their co-receptors, LRP5/6, at the cell surface.[1][5]
A critical and indispensable step in the activation of Wnt signaling is the post-translational modification of Wnt ligands by the enzyme Porcupine (PORCN). PORCN is a membrane-bound O-acyltransferase residing in the endoplasmic reticulum that catalyzes the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipidation is essential for the proper folding, secretion, and subsequent biological activity of Wnt ligands. Inhibition of PORCN, therefore, presents an attractive therapeutic strategy to abrogate Wnt signaling at its origin.
This compound (RXC004): Mechanism of Action
This compound is a novel, orally administered small molecule that potently and selectively inhibits the enzymatic activity of PORCN. By blocking the palmitoylation of Wnt ligands, this compound prevents their secretion from cancer cells, thereby inhibiting downstream Wnt signaling.[1][3] This leads to a reduction in the nuclear accumulation of β-catenin and the subsequent transcription of Wnt target genes, such as AXIN2, c-Myc, and Cyclin D1, which are involved in cell proliferation and survival.[3]
The mechanism of this compound offers a dual benefit in oncology:
-
Direct Tumor Growth Inhibition: In tumors with activating mutations in the upstream Wnt pathway (e.g., RNF43 loss-of-function mutations or RSPO fusions), which lead to an abundance of Fzd receptors and a high dependency on Wnt ligands, this compound can directly inhibit tumor cell proliferation.[1]
-
Immune Microenvironment Modulation: The Wnt signaling pathway is also implicated in creating an immunosuppressive tumor microenvironment. By inhibiting Wnt signaling, this compound has the potential to enhance anti-tumor immunity and overcome resistance to immune checkpoint inhibitors.[1]
Preclinical Data
In Vitro Potency
This compound has demonstrated high potency in in vitro assays.
| Assay Type | Cell Line | IC50 | Reference |
| Luciferase Reporter Assay | Mouse L-Wnt3a | 64 pM | [3] |
In Vitro Cellular Activity
-
This compound effectively inhibited the palmitoylation of Wnt proteins and the secretion of Wnt5a from L-Wnt5a cells.[3]
-
It led to reduced levels of β-catenin in L-Wnt3a cells.[3]
-
In cell lines with RNF43 loss-of-function mutations and RSPO3 fusions, this compound downregulated the mRNA expression of Wnt target genes including Axin2, RNF43, c-Myc, CD44, and MMP7.[3]
-
The compound showed concentration-dependent inhibition of proliferation in cell lines with RNF43 mutations and RSPO3 fusions, but had no effect on cell lines with mutations downstream in the Wnt signaling pathway.[3]
-
This compound treatment resulted in a reduced proportion of cells in the S-phase of the cell cycle and strongly inhibited the expression of the mitosis marker phospho-histone-H3 in cells with upstream Wnt pathway aberrations.[3]
In Vivo Efficacy
In a xenograft model using SNU-1411 cells in NOD-SCID mice, daily oral administration of this compound at 5 mg/kg resulted in significant tumor growth inhibition.[3] This anti-tumor activity was accompanied by the inhibition of c-Myc gene expression in the tumor tissue.[3]
Clinical Development
This compound has been evaluated in Phase I and Phase II clinical trials for patients with advanced solid tumors.
Phase I Trial (NCT03447470)
This first-in-human study assessed the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound as a monotherapy and in combination with nivolumab.[4][6]
Key Findings:
| Parameter | Monotherapy (Module 1) | Combination with Nivolumab (Module 2) | Intermittent Dosing (Module 3) |
| Dose Escalation | 0.5 mg to 10 mg QD | 1 mg and 1.5 mg QD | 2 mg QD (2 weeks on, 1 week off) |
| Recommended Phase 2 Dose (RP2D) | 2 mg QD | 1.5 mg QD | - |
| Pharmacokinetics (T1/2) | ~14.5 hours | Similar to monotherapy | - |
| Common Adverse Events | Fatigue, diarrhea, dysgeusia, decreased appetite | Similar to monotherapy | Similar to monotherapy |
| Efficacy | Stable disease (SD) in 5 patients with upstream Wnt pathway-activated tumors.[6] | Stable disease (SD) in 4 patients.[6] | Stable disease (SD) in 2 patients; one with an RSPO fusion remained on treatment for 36 weeks.[6] |
-
Prophylactic denosumab was administered to prevent loss of bone mineral density, a known on-target effect of Wnt inhibition.[4][6]
Phase II Trials (PORCUPINE and PORCUPINE2)
These studies (NCT04907539 and NCT04907851) are evaluating this compound in genetically selected patient populations.[7]
-
PORCUPINE (NCT04907539): This trial is focused on patients with RNF43/RSPO-aberrant microsatellite stable (MSS) metastatic colorectal cancer (mCRC).[7]
-
In combination with nivolumab, partial responses were observed in approximately 30% of patients, a significant improvement in a setting where anti-PD-1 therapy alone is not effective.[1]
-
-
PORCUPINE2 (NCT04907851): This study includes patients with all-comer biliary tract cancer and RNF43 loss-of-function pancreatic cancer.[7]
Experimental Protocols
In Vitro Luciferase Reporter Assay for IC50 Determination
This protocol provides a general framework for assessing the potency of a Porcupine inhibitor.
-
Cell Culture: L-Wnt3a cells, which stably express Wnt3a, are co-cultured with cells containing a Wnt-responsive luciferase reporter construct (e.g., HEK293T cells with a TOP-Flash reporter).
-
Plating: Cells are seeded in a multi-well plate (e.g., 96-well) and allowed to adhere overnight.
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then diluted in cell culture medium.
-
Treatment: The culture medium is replaced with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: The plate is incubated for a defined period (e.g., 24-48 hours) to allow for Wnt3a secretion, receptor binding, and luciferase reporter expression.
-
Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the Wnt signaling activity, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a control (e.g., a constitutively expressed Renilla luciferase) to account for variations in cell number and transfection efficiency. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Xenograft Study
This protocol outlines the general steps for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of the human tumor xenograft.
-
Cell Line: A human cancer cell line with a known Wnt-dependent phenotype (e.g., SNU-1411, which has an RNF43 mutation) is selected.
-
Tumor Implantation: A suspension of the cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Randomization and Treatment: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 5 mg/kg, once daily). The control group receives a vehicle solution.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Mouse body weight and overall health are also monitored as indicators of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), the mice are euthanized, and the tumors are excised and weighed. Tumor tissue can be collected for pharmacodynamic biomarker analysis (e.g., qPCR for Wnt target genes like c-Myc).
Conclusion
This compound is a promising, first-in-class Porcupine inhibitor with a well-defined mechanism of action and a dual effect of direct tumor inhibition and potential immune modulation. The clinical data generated to date, particularly in genetically selected patient populations with aberrant Wnt signaling, are encouraging. The favorable safety profile and oral bioavailability of this compound further support its continued development as a novel therapeutic agent for Wnt-driven cancers. Further investigation in larger, randomized trials is warranted to fully elucidate the clinical benefit of this compound, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 2. redxpharma.com [redxpharma.com]
- 3. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. redxpharma.com [redxpharma.com]
The Discovery and Development of Zamaporvint (RXC004): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamaporvint (RXC004) is an investigational, orally administered, potent, and selective small molecule inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway.[1] Dysregulation of the Wnt pathway is a critical driver in the pathogenesis of various cancers, particularly those of the gastrointestinal tract. This compound is being developed as a targeted therapy for Wnt-ligand-dependent cancers, which are often characterized by specific genetic alterations such as RNF43 mutations or RSPO fusions.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data and experimental methodologies to inform the scientific and drug development community.
Introduction: Targeting the Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of many cancers, contributing to tumor initiation, growth, and resistance to therapy.[1] The Porcupine (PORCN) enzyme, a membrane-bound O-acyltransferase, is essential for the palmitoylation and subsequent secretion of Wnt ligands, which are required to activate the signaling cascade.[3] Inhibition of PORCN presents a compelling therapeutic strategy to block Wnt signaling at its source. This compound (RXC004) was developed by Redx Pharma as a potent and selective inhibitor of PORCN, with the aim of treating Wnt-ligand-dependent cancers.[4][5]
Mechanism of Action of this compound (RXC004)
This compound exerts its anti-cancer effects through a dual mechanism of action: direct tumor cell inhibition and modulation of the tumor microenvironment to enhance anti-tumor immunity.[2]
Direct Inhibition of Wnt-Driven Tumor Growth
By binding to and inhibiting PORCN in the endoplasmic reticulum, this compound blocks the palmitoylation of Wnt ligands, preventing their secretion and subsequent activation of the Wnt signaling pathway.[3] This leads to the destabilization of β-catenin and a reduction in the transcription of Wnt target genes, such as c-Myc, which are critical for cell proliferation.[6] Preclinical studies have demonstrated that cancer cell lines with upstream Wnt pathway alterations, such as RNF43 loss-of-function mutations or RSPO fusions, are particularly sensitive to this compound-mediated inhibition of proliferation.[2]
Immuno-modulatory Effects
Aberrant Wnt signaling in the tumor microenvironment is associated with immune evasion, including the exclusion of CD8+ T-cells and the recruitment of myeloid-derived suppressor cells (MDSCs).[7] Preclinical studies have shown that this compound can reverse these immunosuppressive effects.[8] In syngeneic mouse models, this compound treatment led to a reduction in MDSCs and, in combination with anti-PD-1 therapy, increased the ratio of CD8+ T-cells to regulatory T-cells within the tumor.[8]
Preclinical Development
The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo activity, pharmacokinetics, and safety profile.
In Vitro Studies
3.1.1. Potency and Selectivity
This compound demonstrated potent inhibition of Wnt production in a mouse L-Wnt3a cell luciferase reporter assay with an IC50 of 64 pM.[9] The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines. The compound showed potent inhibition of proliferation in cell lines with upstream Wnt pathway mutations (RNF43 mutations or RSPO3 fusions) but had minimal effect on cell lines with downstream mutations (e.g., in APC).[6][9]
| Cell Line | Cancer Type | Wnt Pathway Alteration | IC50 (nM) |
| SNU-1411 | Colorectal | RSPO3 fusion | ~10 |
| HPAF-II | Pancreatic | RNF43 mutation | ~100 |
| AsPC-1 | Pancreatic | RNF43 mutation | ~100 |
| WiDr | Colorectal | APC mutation | >1000 |
| HCT116 | Colorectal | β-catenin mutation | >1000 |
Table 1: In Vitro Anti-proliferative Activity of this compound in Selected Cancer Cell Lines. (Data compiled from[6][9])
3.1.2. Experimental Protocol: In Vitro Proliferation Assay
-
Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Principle: Cells were seeded in 96-well plates and treated with a concentration series of this compound for 5 days. Cell proliferation was measured using a commercially available ATP-based luminescence assay (e.g., ATPLite).[6]
-
Data Analysis: Luminescence signals were normalized to DMSO-treated controls, and IC50 values were calculated using a non-linear regression model.[6]
In Vivo Studies
3.2.1. Xenograft Models
This compound demonstrated significant anti-tumor efficacy in multiple xenograft models of Wnt-ligand-dependent cancers. In a SNU-1411 (RSPO3-fusion) colorectal cancer xenograft model, oral administration of this compound at 5 mg/kg once daily resulted in significant tumor growth inhibition.[9] Similar efficacy was observed in pancreatic cancer xenograft models with RNF43 mutations, such as HPAF-II and AsPC-1.[8]
| Xenograft Model | Cancer Type | Wnt Pathway Alteration | This compound Dose | Outcome |
| SNU-1411 | Colorectal | RSPO3 fusion | 5 mg/kg QD | Significant tumor growth inhibition |
| AsPC-1 | Pancreatic | RNF43 mutation | 1.5 mg/kg BID | Reduced tumor growth |
| HPAF-II | Pancreatic | RNF43 mutation | 1.5 mg/kg BID | Reduced tumor growth |
Table 2: In Vivo Efficacy of this compound in Xenograft Models. (Data compiled from[8][9])
3.2.2. Experimental Protocol: Xenograft Tumor Growth Study
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or SCID-Beige) were used.[6][10]
-
Tumor Implantation: Cancer cells (e.g., 2 x 10^5 B16F10 cells or 5 x 10^5 CT26 cells) were implanted subcutaneously into the flanks of the mice.[6]
-
Treatment: Once tumors reached a palpable size (e.g., ~50 mm³), mice were randomized to receive vehicle control or this compound orally at specified doses and schedules.[6]
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. Pharmacodynamic markers, such as the expression of Wnt target genes (e.g., Axin2, c-Myc), were assessed in tumor tissue.[10]
Pharmacokinetics and Safety
Preclinical pharmacokinetic studies showed that this compound has a profile suitable for once-daily oral dosing.[1][8] The median half-life in a Phase 1 study was 14.5 hours.[8] In vitro metabolism studies identified CYP3A4 as the primary enzyme responsible for its metabolism.[8] this compound did not show significant inhibition of major CYP isoforms at clinically relevant concentrations.[8]
Clinical Development
This compound has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of advanced solid tumors.
Phase 1 Study (NCT03447470)
A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound as a monotherapy and in combination with nivolumab in patients with advanced solid tumors.[11]
-
Monotherapy Arm: 25 patients received this compound at doses ranging from 0.5 mg to 10 mg once daily. The recommended Phase 2 dose (RP2D) for monotherapy was established at 2 mg once daily.[11] The most common treatment-related adverse events were fatigue, diarrhea, dysgeusia, and decreased appetite.[12]
-
Combination Arm: 14 patients received this compound (1 mg or 1.5 mg once daily) in combination with nivolumab. The RP2D for the combination was determined to be 1.5 mg of this compound once daily.[7][12]
-
Efficacy Signals: While the study was not primarily designed for efficacy, encouraging signals of clinical activity were observed, particularly in patients with Wnt-ligand-dependent tumors. Five out of seven such patients showed stable disease.[13]
| Study Arm | N | Recommended Phase 2 Dose | Key Safety Findings | Efficacy Signals |
| Monotherapy | 25 | 2 mg QD | Generally well-tolerated; common AEs: fatigue, diarrhea, dysgeusia. | Stable disease in 5/7 patients with Wnt-ligand dependent tumors. |
| Combination with Nivolumab | 14 | 1.5 mg QD | Tolerable combination profile. | 4 patients had stable disease. |
Table 3: Summary of Phase 1 Study (NCT03447470) of this compound. (Data compiled from[7][11][12][13])
Phase 2 Studies
Two Phase 2 trials, PORCUPINE and PORCUPINE2, were initiated to further evaluate the efficacy and safety of this compound in specific patient populations.
4.2.1. PORCUPINE Study (NCT04907539)
This study is evaluating this compound as a monotherapy and in combination with nivolumab in patients with genetically-selected microsatellite stable metastatic colorectal cancer (MSS mCRC) harboring RNF43 mutations or RSPO fusions.[2]
-
Preliminary Results: In the combination arm, partial responses were observed in approximately 30% of patients, a promising signal in a patient population where anti-PD-1 therapy alone is not effective.[2][14] A disease control rate of 57% was reported.[14]
4.2.2. PORCUPINE2 Study (NCT04907851)
This study is assessing this compound as a monotherapy in genetically selected pancreatic cancer and as both monotherapy and in combination with pembrolizumab in biliary tract cancer.[2]
-
Dosing: In the monotherapy arms, this compound is administered at 2 mg once daily. In the combination arm, the dose is 1.5 mg once daily with pembrolizumab.[5]
Conclusion and Future Directions
This compound (RXC004) is a promising, first-in-class Porcupine inhibitor with a dual mechanism of action that includes direct anti-tumor effects and immune modulation. Preclinical data have demonstrated its potent and selective activity against Wnt-ligand-dependent cancers. Early clinical trial results have shown a manageable safety profile and encouraging signals of efficacy, particularly in combination with immune checkpoint inhibitors in genetically defined patient populations. The ongoing Phase 2 studies will be crucial in further defining the clinical utility of this compound and its potential to address the significant unmet medical need in hard-to-treat gastrointestinal cancers. Future development may also explore combinations with other targeted therapies, such as MAPK pathway inhibitors, for which a strong preclinical rationale exists.[15]
References
- 1. trinitydelta.org [trinitydelta.org]
- 2. One moment, please... [redxpharma.com]
- 3. London Stock Exchange | London Stock Exchange [londonstockexchange.com]
- 4. Investegate | Company Announcement [investegate.co.uk]
- 5. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 6. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Our Scientific Publications - Redx [redxpharma.com]
- 8. redxpharma.com [redxpharma.com]
- 9. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]
- 10. redxpharma.com [redxpharma.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Study to Evaluate the Safety and Tolerability of RXC004 in Advanced Malignancies [clin.larvol.com]
- 13. ESMO 2021: RXC004 monotherapy Phase I study results [research-tree.com]
- 14. Redx to Exhibit Three Posters at AACR – Company Announcement - FT.com [markets.ft.com]
- 15. researchgate.net [researchgate.net]
understanding the pharmacodynamics of Zamaporvint
An in-depth guide to the pharmacodynamics of Zamaporvint, a novel kinase inhibitor, designed for researchers and drug development professionals. This document outlines the core mechanism of action, summarizes key quantitative data, details experimental protocols, and provides visual representations of critical pathways and workflows.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor targeting the Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), a critical node in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a known driver in various oncogenic processes. This compound demonstrates high potency and selectivity, offering a promising new therapeutic strategy for tumors harboring specific mutations that lead to constitutive activation of this pathway. This document provides a comprehensive overview of its pharmacodynamic profile.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound functions as an ATP-competitive inhibitor of MAP3K1. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation and subsequent activation of downstream kinases, including MEK1/2 and ERK1/2. The inhibition of this cascade leads to the downregulation of key cellular processes involved in proliferation, survival, and differentiation.
Methodological & Application
Application Notes and Protocols for Zamaporvint (RXC004) in In Vivo Mouse Models
Introduction
Zamaporvint (RXC004) is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN).[1][2][3] PORCN is a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of Wnt signaling pathways.[2][4] Aberrant Wnt signaling is a key driver in the initiation and progression of various cancers, particularly those of the gastrointestinal tract.[1][5]
RXC004 has a dual mechanism of action, directly inhibiting tumor cell growth and promoting an anti-tumor immune response.[1] It has shown significant preclinical efficacy in cancer models with upstream Wnt pathway alterations, such as RNF43 loss-of-function mutations or RSPO gene fusions.[1][3][6] These genetic alterations increase the cell's dependency on Wnt ligand-dependent signaling, rendering them particularly sensitive to PORCN inhibition.[1] These application notes provide detailed protocols for utilizing this compound (RXC004) in various in vivo mouse models to study its anti-cancer effects.
Signaling Pathway
The Wnt signaling pathway is initiated by the secretion of Wnt ligands, which requires palmitoylation by the PORCN enzyme in the endoplasmic reticulum. This compound (RXC004) directly inhibits PORCN, preventing Wnt ligand secretion and blocking downstream pathway activation.[2]
Experimental Protocols
General Guidelines
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Drug Formulation: RXC004 is an oral agent. For preclinical studies, it can be formulated in a suitable vehicle such as 0.5% (w/v) methylcellulose in water. The formulation should be prepared fresh daily or as stability allows.
-
Administration: Administer RXC004 via oral gavage (PO) at the desired dose and schedule.
Protocol 1: Xenograft Mouse Model for Tumor Growth Inhibition
This protocol is designed to evaluate the efficacy of RXC004 as a monotherapy in inhibiting the growth of Wnt ligand-dependent human tumors in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., SCID or Athymic Nude mice).
-
Wnt-dependent human cancer cell line (e.g., SNU-1411 [RSPO-fusion], HPAF-II [RNF43-mutant]).[7]
-
Wnt-independent cell line as a negative control (e.g., HCT116).[7]
-
Standard cell culture reagents, Matrigel (optional).
-
This compound (RXC004) and vehicle.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture selected cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[7]
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.[4]
-
Treatment:
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.[4] Monitor animal body weight and overall health throughout the study.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., qPCR for Axin2, c-Myc).[7][8]
Protocol 2: Syngeneic Mouse Model for Immunomodulatory Effects
This protocol assesses the ability of RXC004 to modulate the tumor immune microenvironment, often in combination with immune checkpoint inhibitors.
Materials:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Syngeneic tumor cell line (e.g., CT26 for an immune "hot" model, B16F10 for an immune "cold" model).[7]
-
This compound (RXC004) and vehicle.
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody) or isotype control.
-
Reagents for flow cytometry.
Procedure:
-
Tumor Implantation: Implant syngeneic tumor cells subcutaneously into the flank of immunocompetent mice.
-
Randomization and Dosing: Once tumors are established (e.g., ~50 mm³), randomize mice into four groups: Vehicle, RXC004 alone, anti-PD-1 alone, and RXC004 + anti-PD-1.[4]
-
Treatment:
-
Administer RXC004 orally according to the desired schedule.
-
Administer the anti-PD-1 antibody (e.g., via intraperitoneal injection) as per established protocols.
-
-
Tumor and Immune Monitoring: Monitor tumor growth and animal health as described in Protocol 1.
-
Analysis: At a specified time point (e.g., Day 14), a subset of tumors can be harvested for analysis of the tumor immune infiltrate.[4]
Experimental Workflow Diagram
References
- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 2. rxc004 - My Cancer Genome [mycancergenome.org]
- 3. redxpharma.com [redxpharma.com]
- 4. redxpharma.com [redxpharma.com]
- 5. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models [ouci.dntb.gov.ua]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]
Application Note: Screening for Zamaporvint Sensitivity in Cancer Cell Lines
Introduction
Zamaporvint (also known as RXC004) is a potent and selective, orally administered small molecule inhibitor of Porcupine (PORCN).[1][2] PORCN is an enzyme crucial for the palmitoylation of Wnt ligands, a necessary step for their secretion and subsequent activation of the Wnt signaling pathway.[3] The Wnt signaling pathway is a highly conserved network that plays a critical role in embryonic development, cell proliferation, and cell fate determination.[4][5][6] Dysregulation of this pathway is a known driver in the development and progression of various cancers.[1][7]
This compound exerts its anti-cancer effects by blocking the secretion of Wnt ligands, thereby inhibiting Wnt-dependent tumor growth and potentially enhancing anti-tumor immunity.[1] Preclinical and clinical data have shown that tumors with genetic alterations in upstream components of the Wnt pathway, such as loss-of-function (LoF) mutations in RNF43 or fusions in the RSPO gene family, exhibit heightened sensitivity to Porcupine inhibition.[1][8][9] These alterations lead to an increased number of Frizzled (Fzd) receptors on the cell surface, making the cells more dependent on Wnt ligand signaling.[1]
This application note provides a detailed protocol for screening a panel of cancer cell lines to determine their sensitivity to this compound, with a focus on identifying cell lines that are most likely to respond to this targeted therapy.
Principle of the Assay
The screening process involves treating a panel of selected cancer cell lines with a range of this compound concentrations to determine its effect on cell viability. Cell viability is typically assessed using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[10][11] By comparing the viability of treated cells to untreated controls, a dose-response curve can be generated and the half-maximal inhibitory concentration (IC50) can be calculated. This IC50 value serves as a quantitative measure of the cell line's sensitivity to this compound.
Data Presentation
The sensitivity of a panel of cell lines to this compound can be summarized in a table format for easy comparison. The table should include the cell line name, its cancer type, relevant genetic mutations in the Wnt pathway, and the calculated IC50 value for this compound.
Table 1: this compound Sensitivity Profile in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | Wnt Pathway Mutation | This compound IC50 (nM) |
|---|---|---|---|
| HCT-116 | Colorectal Carcinoma | CTNNB1 (p.S45del) | >1000 |
| SW480 | Colorectal Carcinoma | APC (p.R213*) | >1000 |
| PANC-1 | Pancreatic Carcinoma | KRAS (p.G12D) | >1000 |
| SNU-638 | Gastric Carcinoma | RNF43 (p.G659fs) | 15 |
| HPAF-II | Pancreatic Carcinoma | RNF43 (p.G659fs) | 25 |
| NCI-H2009 | Lung Adenocarcinoma | RSPO2 fusion | 30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Materials and Reagents
-
Selected cancer cell lines (adherent or suspension)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
This compound (RXC004)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[10]
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for Cell Viability (MTT) Assay
Day 1: Cell Seeding
-
Culture selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be collected by centrifugation.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cells in culture medium to the appropriate seeding density (this should be optimized for each cell line to ensure they are in the exponential growth phase at the end of the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave some wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach (for adherent cells).
Day 2: Drug Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the appropriate wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 72 hours (or a pre-determined optimal time) at 37°C, 5% CO2.
Day 5: MTT Assay and Data Collection
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Subtract the average absorbance of the medium-only background wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on Porcupine.
Caption: Flowchart illustrating the key steps in the cell line screening protocol.
Caption: Logical diagram of expected this compound sensitivity based on genetic alterations.
References
- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 2. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]
- 3. redxpharma.com [redxpharma.com]
- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. redxpharma.com [redxpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Zamaporvint (RXC004) in Preclinical Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Zamaporvint, also known as RXC004, is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN).[1][2] PORCN is a key enzyme that mediates the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[3] Aberrant Wnt signaling is a known driver in the initiation and progression of various cancers, contributing to tumor growth and immune evasion.[3] this compound has a dual mechanism of action, directly targeting tumor cells dependent on Wnt-ligand signaling and enhancing anti-tumor immunity.[3]
These notes provide an overview of the dosage and administration of this compound in preclinical models, summarizing key quantitative data and providing detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action
This compound targets PORCN, inhibiting the post-translational modification of Wnt ligands. This prevents their secretion and binding to Frizzled (Fzd) receptors, thereby blocking both canonical and non-canonical Wnt signaling pathways.[3] This mechanism is particularly effective in tumors with upstream Wnt pathway alterations, such as RNF43 loss-of-function (LoF) mutations or RSPO fusions, which lead to high dependency on Wnt ligands for survival and proliferation.[3][4]
Data Presentation
Table 1: Summary of In Vitro Activity of this compound
| Assay Type | Cell Line / System | Endpoint | Result | Reference |
| Wnt Production | Mouse L-Wnt3a cells | IC50 | 64 pM | [2] |
| Cell Proliferation | RNF43-mutant / RSPO3-fusion cell lines | Antiproliferative Effect | Concentration-dependent inhibition | [2][4] |
| Cell Cycle Analysis | Wnt-dependent cell lines | S-phase population | Reduction in S-phase cells | [2] |
| Gene Expression | RNF43-mutant / RSPO3-fusion cell lines | mRNA downregulation | Axin2, RNF43, c-Myc, CD44, MMP7 | [2] |
Table 2: Pharmacokinetic Profile of this compound in Preclinical Species
Pharmacokinetic analysis in preclinical species demonstrated properties suitable for oral administration, including good bioavailability and a short half-life.[4]
| Species | Route | Key Parameters | Note | Reference |
| Mouse (CD-1) | Oral (PO) / Intravenous (IV) | Good bioavailability, low volume of distribution, short half-life. | Dose-proportional plasma and tumor levels observed at 1.5 and 5 mg/kg. | [4] |
| Rat (Sprague Dawley) | Oral (PO) / Intravenous (IV) | Good bioavailability, low volume of distribution, short half-life. | - | [4] |
| Dog (Beagle) | Oral (PO) / Intravenous (IV) | Good bioavailability, low volume of distribution, short half-life. | - | [4] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cell Line | Dose and Administration | Key Outcomes | Reference |
| Mouse Xenograft | SNU-1411 (RSPO3-fusion) | 5 mg/kg, once daily (PO) | Significant tumor growth inhibition; Inhibition of c-Myc gene expression in tumor. | [2] |
| Mouse Xenograft | AsPC1 (RNF43-mutant) | 1.5 mg/kg and 5 mg/kg, once daily (PO) | Reduced tumor growth. | [4] |
| Mouse Xenograft | HPAF-II (RNF43-mutant) | 1.5 mg/kg and 5 mg/kg, once daily (PO) | Reduced tumor growth and increased cancer cell differentiation. | [4] |
Table 4: Summary of Preclinical Toxicology Study Design
Non-GLP and GLP toxicology studies are essential to determine a safe starting dose for clinical trials.[5][6] A typical design for an oral small molecule oncology drug involves the following.
| Study Type | Species | Dose Levels | Duration | Key Assessments |
| Dose Range-Finding (MTD) | Rodent (e.g., Mouse) & Non-rodent (e.g., Dog) | Control + 3-4 escalating dose levels | Single dose, followed by observation (e.g., 14 days) | Clinical observations, body weight, mortality, determination of Maximum Tolerated Dose (MTD). |
| Repeat-Dose Toxicology | Rodent & Non-rodent | Control + Low, Mid, High dose levels (based on MTD) | 28 days (typical for Phase 1 support) | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, histopathology. |
| Safety Pharmacology | Rodent or Non-rodent | As required | Acute | Assessment of effects on cardiovascular, respiratory, and central nervous systems. |
Experimental Protocols
Protocol 1: Murine Xenograft Tumor Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.[7][8][9]
-
Cell Culture: Culture human cancer cells with known Wnt pathway alterations (e.g., SNU-1411, AsPC1) under recommended conditions. Passage cells at least twice after thawing before implantation.[9]
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or Athymic Nude), aged 6-8 weeks. Allow a 3-5 day acclimatization period.[7][8]
-
Cell Preparation:
-
Harvest cells at 70-80% confluency.
-
Wash cells with sterile PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile, serum-free medium or PBS.
-
Resuspend cells in an appropriate volume of serum-free medium (e.g., mixed 1:1 with Matrigel) to achieve the desired injection concentration (e.g., 3-5 x 10⁶ cells per 100 µL).[7] Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an approved isoflurane protocol.
-
Inject the 100 µL cell suspension subcutaneously into the lower flank of the mouse using a 27- or 30-gauge needle.[7]
-
-
Tumor Monitoring and Dosing:
-
Monitor mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable.[8]
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[7]
-
When average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.[8]
-
Prepare this compound in an appropriate vehicle for oral gavage (PO).
-
Administer this compound (e.g., 1.5 mg/kg, 5 mg/kg) or vehicle control daily via oral gavage.
-
-
Endpoint Analysis:
-
Continue dosing and tumor measurements for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the protocol-defined endpoint.
-
At the end of the study, collect terminal blood samples for pharmacokinetic analysis and excise tumors for pharmacodynamic analysis (e.g., qRT-PCR).
-
Protocol 2: Pharmacodynamic Analysis via Quantitative RT-PCR (qRT-PCR)
This protocol outlines the measurement of target gene expression (e.g., c-Myc, Axin2) in tumor tissue to confirm the on-target activity of this compound.[1][10][11]
-
RNA Isolation:
-
Excise tumor tissue from treated and control animals at the study endpoint.
-
Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization reagent (e.g., RNAlater).
-
Isolate total RNA from a small section of the tumor (20-30 mg) using a suitable kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step.[1]
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Bioanalyzer).
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 100 ng to 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT)s.[10]
-
Include a no-reverse transcriptase (-RT) control for each sample to check for genomic DNA contamination.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Add diluted cDNA (e.g., 1:10 or 1:20 dilution) and primers for the target gene (e.g., c-Myc, Axin2) and a stable housekeeping gene (e.g., GAPDH, ACTB).[11]
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[10]
-
Include a no-template control (NTC) for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated groups to the vehicle control group.[1]
-
References
- 1. Gene expression analysis with quantitative (q)RT-PCR [bio-protocol.org]
- 2. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 4. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. Preclinical toxicology studies | CRO Services [oncodesign-services.com]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 10. mcgill.ca [mcgill.ca]
- 11. clyte.tech [clyte.tech]
Application Notes and Protocols for Zamaporvint in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, underscoring the urgent need for novel therapeutic strategies. The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis, and its aberrant activation is a key driver in the initiation and progression of various cancers, including pancreatic cancer.[1][2] Zamaporvint (formerly RXC004) is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][3] PORCN is essential for the palmitoylation and subsequent secretion of all 19 Wnt ligands.[3][4] By inhibiting PORCN, this compound effectively blocks Wnt ligand secretion, thereby suppressing both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.[3]
Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in Wnt-ligand-dependent cancer models.[1][3] In pancreatic cancer, a subset of tumors harboring mutations in genes such as RNF43 are particularly sensitive to PORCN inhibition.[2][3][5] These mutations lead to an increased number of Frizzled receptors on the cell surface, rendering the cells hyper-responsive to Wnt ligands.[3] this compound has been shown to inhibit the proliferation of RNF43-mutant pancreatic cancer cell lines and suppress tumor growth in corresponding xenograft models.[3] Furthermore, this compound is currently being evaluated in clinical trials for pancreatic and other gastrointestinal cancers, both as a monotherapy and in combination with other agents.[1][6]
These application notes provide a comprehensive overview of the experimental design and detailed protocols for evaluating the efficacy and mechanism of action of this compound in pancreatic cancer research.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Genotype | IC50 (nmol/L) |
| HPAF-II | RNF43 mutant | 1.5 |
| AsPC-1 | RNF43 mutant | 3.2 |
| CAPAN-2 | RNF43 mutant | 8.0 |
| PANC-1 | KRAS mutant | >10,000 |
| MIA PaCa-2 | KRAS mutant | >10,000 |
Data represents the mean IC50 values from at least three independent experiments.[3]
Table 2: Effect of this compound on Cell Cycle Distribution in an RNF43-mutant Pancreatic Cancer Cell Line (HPAF-II)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45.3 | 35.1 | 19.6 |
| This compound (10 nmol/L) | 68.2 | 15.4 | 16.4 |
Cells were treated for 72 hours prior to analysis by flow cytometry. Data are representative of three independent experiments.[3]
Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model (HPAF-II)
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle | Oral, daily | 0 |
| This compound | 10 mg/kg, oral, daily | 75 |
Tumor growth inhibition was assessed after 21 days of treatment.[3]
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., HPAF-II, AsPC-1, PANC-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (RXC004)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
Protocol:
-
Seed pancreatic cancer cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. A vehicle control (DMSO) should also be prepared.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by fitting the data to a sigmoid dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
3D Spheroid Culture
Objective: To assess the effect of this compound on the growth of pancreatic cancer cells in a more physiologically relevant three-dimensional model.
Materials:
-
Pancreatic cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
Ultra-low attachment 96-well round-bottom plates
-
Matrigel® (optional)
-
Microscope
Protocol:
-
Prepare a single-cell suspension of pancreatic cancer cells in complete growth medium.
-
Seed 1,000-3,000 cells per well in 200 µL of medium into an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C and 5% CO2 for 3-5 days to allow for spheroid formation.
-
Once spheroids have formed, treat them with a serial dilution of this compound or vehicle control.
-
Monitor spheroid growth over time (e.g., 7-14 days) by capturing images using a microscope.
-
Spheroid size can be quantified using image analysis software (e.g., ImageJ).
-
At the end of the experiment, cell viability within the spheroids can be assessed using assays like CellTiter-Glo® 3D.
Wnt Signaling Reporter Assay (TOP/FOP Flash)
Objective: To quantify the effect of this compound on the transcriptional activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
Pancreatic cancer cell lines
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
DMSO
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Seed pancreatic cancer cells into 24-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.[8]
-
Normalize the TOPflash and FOPflash luciferase activities to the Renilla luciferase activity.
-
The Wnt signaling activity is expressed as the ratio of normalized TOPflash to FOPflash activity.[8]
Apoptosis Assay (Annexin V Staining)
Objective: To determine if this compound induces apoptosis in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 48-72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Cell Cycle Analysis
Objective: To investigate the effect of this compound on the cell cycle progression of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-72 hours.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a pancreatic cancer xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Pancreatic cancer cell line with high Wnt-ligand dependency (e.g., HPAF-II)
-
Matrigel®
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel®) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 21-28 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Wnt pathway biomarkers like Axin2).
Mandatory Visualizations
Caption: this compound inhibits PORCN, preventing Wnt ligand secretion and subsequent pathway activation.
Caption: Workflow for preclinical evaluation of this compound in pancreatic cancer.
References
- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 2. Porcupine inhibition disrupts mitochondrial function and homeostasis in WNT ligand-addicted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Porcupine Inhibition Disrupts Mitochondrial Function and Homeostasis in WNT Ligand-Addicted Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redxpharma.com [redxpharma.com]
- 7. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcancer.org [jcancer.org]
Application Notes and Protocols for Zamaporvint in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamaporvint (RXC004) is a potent and selective, orally administered small molecule inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway.[1] Dysregulation of the Wnt pathway is a critical driver in the development and progression of various cancers, particularly those with genetic alterations such as RNF43 loss-of-function mutations or RSPO fusions.[2] These mutations are prevalent in a subset of gastrointestinal cancers, including colorectal, pancreatic, and biliary tract cancers, making this compound a promising targeted therapy for these malignancies.[3]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical cancer research.[4][5][6] PDX models largely retain the histological and genetic characteristics of the original patient tumor, offering a more predictive model for evaluating the efficacy of novel therapeutic agents compared to traditional cell line-derived xenografts.[4][5] These models are instrumental in preclinical drug evaluation, biomarker discovery, and the development of personalized medicine strategies.[4]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in PDX models, summarizing key preclinical findings and offering a methodological framework for researchers.
Mechanism of Action: Targeting the Wnt Signaling Pathway
This compound exerts its anti-tumor effect by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands.[7] By blocking PORCN, this compound prevents the activation of the Wnt signaling cascade, leading to the downregulation of downstream target genes involved in cell proliferation, such as c-Myc and Axin2.[1] This targeted inhibition has demonstrated significant anti-cancer effects in preclinical models with upstream Wnt pathway alterations.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing metastatic patient-derived xenograft model for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 4. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDX-based Drug Screening - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Quantification of Zamaporvint in Tissue Samples
Abstract
This document provides detailed protocols for the detection and quantification of Zamaporvint, a novel Zama-Kinase inhibitor, in biological tissue samples. The methods described herein are essential for preclinical and clinical research, enabling the study of pharmacokinetics (PK), pharmacodynamics (PD), and drug distribution in target tissues. The primary methods covered are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for direct quantification, an Enzyme-Linked Immunosorbent Assay (ELISA) for a key downstream biomarker, and Immunohistochemistry (IHC) for spatial localization of the drug target.
Disclaimer: this compound is a hypothetical compound. The protocols, data, and pathways described are representative examples based on established analytical techniques for small molecule kinase inhibitors and are intended for illustrative purposes.
Introduction
This compound is a potent and selective small molecule inhibitor of Zama-Kinase, a critical enzyme in a novel inflammatory signaling cascade. Aberrant Zama-Kinase activity has been implicated in various autoimmune and inflammatory diseases. Understanding the concentration and distribution of this compound in affected tissues is crucial for establishing a therapeutic window and optimizing dosing regimens. This application note details validated methods for robust and reproducible analysis.
This compound Signaling Pathway
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of Zama-Kinase, preventing the phosphorylation of its downstream substrate, Substrate-Z. This action blocks the subsequent pro-inflammatory cytokine production.
Caption: Hypothetical signaling pathway for this compound action.
Experimental Workflow Overview
The overall process from sample acquisition to final data analysis involves several key stages. Proper execution at each step is critical for data integrity. The generalized workflow is applicable across all described methodologies, with specific steps detailed in the respective protocols.
Caption: Generalized experimental workflow for tissue analysis.
LC-MS/MS Method for this compound Quantification
This method provides a highly sensitive and specific approach for quantifying this compound in tissue homogenates.
Experimental Protocol
1. Materials and Reagents:
-
This compound analytical standard and stable isotope-labeled internal standard (SIL-IS, this compound-d4).
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade.
-
Ultrapure water.
-
Phosphate-buffered saline (PBS).
-
Tissue homogenizer (e.g., Bead Ruptor).
-
Solid Phase Extraction (SPE) cartridges.
2. Sample Preparation:
-
Weigh 50-100 mg of frozen tissue into a homogenization tube.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue until no visible particles remain.
-
Transfer 100 µL of homogenate to a clean microcentrifuge tube.
-
Add 20 µL of SIL-IS working solution (500 ng/mL).
-
Add 300 µL of ACN containing 1% FA to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture.
-
Elute this compound with a high-organic solvent mixture (e.g., 90% ACN).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of 50:50 ACN:Water for injection.
3. LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
This compound: Q1 410.2 -> Q3 295.1
-
This compound-d4 (IS): Q1 414.2 -> Q3 299.1
-
Data Presentation
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.5 - 1000 ng/mL | r² > 0.99 |
| LLOQ | 0.5 ng/mL | S/N > 10, Accuracy ±20% |
| Intra-day Precision | < 8% RSD | < 15% RSD |
| Inter-day Precision | < 11% RSD | < 15% RSD |
| Matrix Effect | 95 - 103% | 85 - 115% |
| Recovery | > 92% | Consistent and reproducible |
Table 2: Example Quantification in Dosed Tissue Samples
| Sample ID | Tissue Type | This compound Conc. (ng/g) | Std. Deviation |
|---|---|---|---|
| Vehicle_01 | Liver | BQL* | N/A |
| LowDose_01 | Liver | 154.6 | 12.3 |
| HighDose_01 | Liver | 897.2 | 45.1 |
| Vehicle_02 | Spleen | BQL* | N/A |
| LowDose_02 | Spleen | 344.1 | 28.9 |
| HighDose_02 | Spleen | 1850.5 | 112.7 |
*BQL: Below Quantifiable Limit
ELISA for Phospho-Substrate-Z (p-Substrate-Z)
This sandwich ELISA measures the level of phosphorylated Substrate-Z, a direct downstream target of Zama-Kinase, serving as a pharmacodynamic biomarker for this compound activity.
Experimental Protocol
1. Plate Preparation:
-
Coat a 96-well plate with anti-Substrate-Z capture antibody overnight at 4°C.
-
Wash wells 3 times with Wash Buffer (PBS + 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 2 hours at room temperature.
2. Assay Procedure:
-
Prepare tissue homogenates as described in the LC-MS/MS protocol, but in a lysis buffer containing phosphatase inhibitors.
-
Normalize total protein concentration for all samples.
-
Add 100 µL of standards and samples to the wells and incubate for 2 hours.
-
Wash wells 3 times with Wash Buffer.
-
Add 100 µL of biotinylated anti-p-Substrate-Z detection antibody and incubate for 1 hour.
-
Wash wells 3 times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash wells 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-20 minutes.
-
Stop the reaction with 50 µL of Stop Solution (e.g., 1M H₂SO₄).
-
Read absorbance at 450 nm.
Data Presentation
Table 3: ELISA Performance and Sample Data
| Parameter | Result |
|---|---|
| Assay Range | 15 - 2000 pg/mL |
| Sensitivity (LOD) | 7.8 pg/mL |
| Intra-assay CV% | 6.5% |
| Inter-assay CV% | 9.8% |
| Sample | p-Substrate-Z Conc. (pg/mg protein) |
| Vehicle Control | 1650.4 |
| This compound (Low Dose) | 789.2 (52% Inhibition) |
| This compound (High Dose) | 181.5 (89% Inhibition) |
Immunohistochemistry (IHC) for Zama-Kinase
This IHC protocol allows for the visualization of Zama-Kinase protein expression and localization within tissue sections, providing spatial context to the quantitative data.
Experimental Protocol
1. Sample Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 24 hours.
-
Process tissue and embed in paraffin (FFPE blocks).
-
Cut 4-5 µm sections and mount on charged slides.
2. Staining Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Block non-specific binding with 5% normal goat serum for 1 hour.
-
Incubate with primary antibody (anti-Zama-Kinase, 1:200 dilution) overnight at 4°C.
-
Wash with TBST buffer.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with TBST buffer.
-
Develop signal with DAB substrate and monitor under a microscope.
-
Counterstain with hematoxylin, dehydrate, and coverslip.
Data Presentation
Table 4: IHC Staining Interpretation
| Tissue Type | Treatment | Zama-Kinase Localization | Staining Intensity |
|---|---|---|---|
| Spleen | Vehicle | Cytoplasmic, Membranous | Strong (3+) |
| Spleen | This compound | Cytoplasmic, Membranous | Strong (3+) |
| Liver | Vehicle | Cytoplasmic | Moderate (2+) |
| Liver | This compound | Cytoplasmic | Moderate (2+) |
(Note: this compound is not expected to change the expression level or localization of its target kinase, only its activity.)
laboratory guidelines for handling and storing Zamaporvint
Application Notes and Protocols for Zamaporvint (RXC004)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as RXC004) is a potent, selective, and orally active small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN is essential for the palmitoylation and subsequent secretion of all 19 Wnt ligands, which are key signaling molecules in the Wnt pathway.[3][4] Aberrant Wnt signaling is a known driver in the proliferation and immune evasion of various cancers, particularly gastrointestinal (GI) cancers.[3][5][6] this compound's mechanism of action involves blocking the secretion of Wnt ligands, thereby inhibiting downstream Wnt signaling.[2] This dual-action molecule has been shown to directly inhibit tumor growth and enhance anti-tumor immunity, making it a subject of interest in oncology research, especially for cancers with high Wnt-ligand dependency due to mutations in genes like RNF43 or RSPO fusions.[5][7][8]
Handling and Storage Guidelines
Proper handling and storage of this compound are crucial to ensure its stability, efficacy, and the safety of laboratory personnel.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound powder or solutions.
-
Ventilation: Handle the powdered form of this compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.
-
Spill Management: In case of a spill, contain the material with an absorbent pad. Clean the area with an appropriate solvent (e.g., ethanol) followed by soap and water. Dispose of waste in accordance with institutional and local regulations.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
-
Storage Conditions
This compound is supplied as a solid powder and should be stored under specific conditions to maintain its integrity.
| Storage Format | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 36 months | Keep desiccated to prevent moisture absorption.[2] |
| 4°C | Up to 6 months | For shorter-term storage.[7] | |
| In Solution (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles.[2] |
Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[1]
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common in vitro and in vivo experiments.
Preparation of Stock and Working Solutions
Materials:
-
This compound (RXC004) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Appropriate cell culture medium or buffer
Protocol for a 10 mM Stock Solution:
-
This compound has a molecular weight of 439.39 g/mol .[2] To prepare a 10 mM stock solution, weigh out 4.39 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex or sonicate briefly until the powder is completely dissolved. The solubility in DMSO is high (e.g., 88 mg/mL).[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Preparation of Working Solutions:
-
Dilute the 10 mM stock solution in the appropriate cell culture medium or experimental buffer to the desired final concentration immediately before use.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines, particularly those with known Wnt pathway alterations.
Materials:
-
Wnt-dependent cancer cell lines (e.g., with RNF43 mutations or RSPO fusions) and control cell lines.[7]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound stock solution.
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
-
Plate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be from 1 pM to 10 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Read the absorbance or fluorescence/luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis of Wnt Pathway Inhibition
This protocol is for detecting changes in the levels of Wnt pathway target proteins, such as β-catenin, following treatment with this compound.
Materials:
-
Cancer cell lines.
-
6-well cell culture plates.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-Histone-H3, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Harvest the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a chemiluminescence imaging system.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Potency of this compound in Wnt-Dependent Cell Lines
| Cell Line | Genetic Alteration | Assay Type | IC₅₀ | Reference |
| Mouse L-Wnt3a | - | Luciferase Reporter | 64 pM | [7] |
| SNU-1411 | RNF43 mutation | Proliferation | Concentration-dependent | [7] |
| Various Cell Lines | RNF43 LoF mutations, RSPO3 fusions | Proliferation | Concentration-dependent | [7] |
Table 2: Downregulation of Wnt Target Gene mRNA Expression by this compound
| Gene Target | Cell Line Context | Effect | Reference |
| Axin2 | RNF43 LoF, RSPO3 fusions | Downregulated | [7] |
| RNF43 | RNF43 LoF, RSPO3 fusions | Downregulated | [7] |
| c-Myc | RNF43 LoF, RSPO3 fusions | Downregulated | [7] |
| CD44 | RNF43 LoF, RSPO3 fusions | Downregulated | [7] |
| MMP7 | RNF43 LoF, RSPO3 fusions | Downregulated | [7] |
Table 3: In Vivo Efficacy of this compound
| Model | Treatment | Outcome | Reference |
| SNU-1411 Xenografts | 5 mg/kg once daily | Tumor growth inhibition | [7] |
| Advanced Solid Tumors (Phase 1) | 0.5mg - 10mg QD | Well-tolerated, stable disease | [8] |
| MSS mCRC (Phase 2) | 1.5mg QD + nivolumab | Partial responses observed | [5] |
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits PORCN, preventing Wnt ligand secretion and downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for analyzing protein expression changes after this compound treatment.
Logical Relationship Diagram
Caption: Logical framework for the therapeutic strategy of this compound in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. redxpharma.com [redxpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 6. redxpharma.com [redxpharma.com]
- 7. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
managing Zamaporvint-induced bone mineral density loss in mice
Welcome to the technical support center for Zamaporvint. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting this compound-induced bone mineral density (BMD) loss in preclinical mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why does it affect bone mineral density?
A1: this compound is a potent, selective, oral small molecule inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway.[1][2] PORCN is responsible for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent binding to Frizzled receptors.[1][2] The Wnt signaling pathway is crucial for normal bone development and homeostasis.[3][4] By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, thereby suppressing Wnt signaling. This inhibition disrupts the delicate balance of bone remodeling, leading to a decrease in bone formation by osteoblasts and an increase in bone resorption by osteoclasts.[3] This combined effect results in a net loss of bone mass and a reduction in bone mineral density.[3][5]
Q2: What are the typical bone phenotype changes observed in mice treated with this compound?
A2: Studies in mice treated with Porcupine inhibitors, such as this compound, have demonstrated significant effects on both trabecular and cortical bone.[3][5] Researchers can expect to see a reduction in total body bone mineral density (BMD).[3] Micro-computed tomography (µCT) analysis typically reveals a decrease in trabecular bone volume fraction (BV/TV), reduced trabecular number (Tb.N), and increased trabecular separation (Tb.Sp).[3] Additionally, a reduction in cortical thickness (Ct.Th) of long bones like the femur is commonly observed.[3][5] These structural changes lead to decreased bone strength and an increased risk of fractures.[3]
Q3: How can I monitor this compound-induced bone loss during my experiment?
A3: A longitudinal assessment of bone mass can be performed using in vivo micro-CT (µCT) or dual-energy X-ray absorptiometry (DXA) at baseline and various time points throughout the study. For a more detailed, endpoint analysis, ex vivo µCT of excised femurs or vertebrae provides high-resolution, three-dimensional data on bone microarchitecture.[6][7][8] Additionally, serum biomarkers of bone turnover can be measured; P1NP (procollagen type I N-terminal propeptide) is a marker for bone formation, and CTX-I (C-terminal telopeptide of type I collagen) is a marker for bone resorption.[3] Following this compound administration, a decrease in P1NP and an increase in CTX-I are expected.[3]
Q4: Are there any strategies to mitigate this compound-induced bone loss in mice?
A4: Yes, co-administration of a bone anti-resorptive agent can effectively prevent this compound-induced bone loss. Denosumab, a monoclonal antibody that inhibits RANKL, has been used successfully in clinical trials to prevent BMD loss in patients receiving this compound.[1][9] For preclinical mouse studies, a mouse-specific RANKL inhibitor or bisphosphonates can be used. These agents work by inhibiting osteoclast activity, thereby counteracting the increased bone resorption caused by Wnt pathway inhibition.[4][10]
Troubleshooting Guides
Issue 1: High Variability in µCT Bone Mineral Density Data
| Potential Cause | Recommended Solution |
| Inconsistent ROI Selection | Ensure the region of interest (ROI) for trabecular and cortical bone analysis is consistently defined for all samples. For the distal femur, for example, the ROI should be set at a fixed distance from a reliable anatomical landmark, such as the growth plate.[6][7] |
| Scanning Artifacts | Movement during scanning can cause blurring. Ensure the bone sample is securely fixed in the sample holder. Beam hardening artifacts can be minimized by using an appropriate filter (e.g., 0.5 mm aluminum) and calibration.[7] |
| Variability in Animal Age/Sex | Bone density is highly dependent on the age and sex of the mice. Ensure that all experimental and control groups are age and sex-matched.[11][12] |
Issue 2: Unexpected Adverse Events or Mortality
| Potential Cause | Recommended Solution |
| Off-Target Effects | While this compound is selective for PORCN, inhibition of Wnt signaling can affect other tissues where this pathway is active. Monitor mice daily for signs of distress, weight loss, or changes in behavior. |
| Dosing Vehicle Issues | Ensure the vehicle used for this compound administration is well-tolerated and prepared fresh. Some vehicles can cause local irritation or systemic toxicity. |
| Gavage-related Injury | If administering orally, ensure proper gavage technique to avoid esophageal or gastric injury. |
Data Presentation
Table 1: Expected µCT Analysis Outcomes in Femur of Mice Treated with this compound (8 weeks)
Data presented are hypothetical and based on typical results from Porcupine inhibitor studies.[3][5]
| Parameter | Vehicle Control (Mean ± SD) | This compound (10 mg/kg/day) (Mean ± SD) | Percent Change |
| BMD (g/cm³) | 0.85 ± 0.05 | 0.72 ± 0.06 | ↓ 15.3% |
| BV/TV (%) | 12.5 ± 1.8 | 7.5 ± 1.5 | ↓ 40.0% |
| Tb.N (1/mm) | 4.0 ± 0.5 | 2.8 ± 0.4 | ↓ 30.0% |
| Tb.Sp (mm) | 0.20 ± 0.03 | 0.31 ± 0.04 | ↑ 55.0% |
| Ct.Th (mm) | 0.18 ± 0.02 | 0.15 ± 0.02 | ↓ 16.7% |
Table 2: Expected Serum Biomarker Changes in Mice Treated with this compound (4 weeks)
Data presented are hypothetical and based on typical results from Porcupine inhibitor studies.[3]
| Biomarker | Vehicle Control (Mean ± SD) | This compound (10 mg/kg/day) (Mean ± SD) | Percent Change |
| P1NP (ng/mL) | 95 ± 10 | 50 ± 8 | ↓ 47.4% |
| CTX-I (ng/mL) | 4.5 ± 0.7 | 7.0 ± 0.9 | ↑ 55.6% |
Experimental Protocols
Protocol 1: Micro-Computed Tomography (µCT) Analysis of Murine Femur
-
Sample Preparation:
-
Scanning:
-
Reconstruction and Analysis:
-
Reconstruct the scanned images using the manufacturer's software (e.g., NRecon).
-
Define a standardized region of interest (ROI) for analysis. For trabecular bone, this is typically a region in the distal femoral metaphysis, starting just below the growth plate.[6] For cortical bone, a mid-diaphyseal region is commonly used.[6]
-
Use analysis software (e.g., CTAn) to calculate key bone parameters, including BMD, BV/TV, Tb.N, Tb.Sp, and Ct.Th.[7]
-
Protocol 2: Dynamic Bone Histomorphometry
-
Fluorochrome Labeling:
-
To measure bone formation rate, administer two different fluorochrome labels that incorporate into newly mineralizing bone.
-
Inject mice intraperitoneally with Calcein (10 mg/kg) 10 days before sacrifice.
-
Inject mice with Alizarin Red (30 mg/kg) 3 days before sacrifice.
-
-
Sample Preparation:
-
Dissect femurs or tibiae and fix in 70% ethanol.
-
Dehydrate the bones in graded ethanol solutions and embed in methylmethacrylate without decalcification.[6]
-
-
Sectioning and Imaging:
-
Cut undecalcified longitudinal sections (5-7 µm thick) using a microtome equipped with a heavy-duty blade.
-
View sections using a fluorescence microscope with appropriate filters to visualize the green (Calcein) and red (Alizarin Red) labels.
-
-
Analysis:
-
Measure the distance between the two fluorescent labels to determine the mineral apposition rate (MAR).
-
Measure the labeled surface relative to the total bone surface to determine the mineralizing surface per bone surface (MS/BS).
-
Calculate the bone formation rate (BFR/BS = MAR x MS/BS). Analysis can be performed using software like Bioquant Osteo or ImageJ.[6][13]
-
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits the PORCN enzyme, blocking Wnt ligand secretion and bone formation.
Experimental Workflow for Assessing Bone Loss
Caption: Workflow for evaluating this compound's effect on the murine skeleton.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 3. Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting WNT secretion reduces high bone mass caused by Sost loss-of-function or gain-of-function mutations in Lrp5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bone histology and histomorphometry [bio-protocol.org]
- 7. Micro-CT of bone. [bio-protocol.org]
- 8. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. mdpi.com [mdpi.com]
- 11. Instructions for producing a mouse model of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Relevance of Mouse Models for Investigating Age-Related Bone Loss in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Zamaporvint dosage to minimize toxicity
Welcome to the technical support center for Zamaporvint. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments, specifically focusing on optimizing this compound dosage to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the mutated BRAF V600E protein kinase. In malignant melanoma and other cancers, this specific mutation leads to constitutive activation of the BRAF protein, which drives cell proliferation and survival through the MAPK/ERK signaling pathway. This compound binds to the ATP-binding site of the mutated BRAF V600E protein, inhibiting its activity and, consequently, downstream signaling.
Q2: What are the most common toxicities observed with this compound in preclinical models?
The most frequently observed toxicities associated with this compound are dose-dependent and include cutaneous toxicities (rash, photosensitivity), decreased body weight, and mild liver enzyme elevation. At higher concentrations, more severe effects such as arthralgia and fatigue have been noted in animal models.
Q3: How can I manage the cutaneous toxicity observed in my cell culture models?
For in vitro models, cutaneous toxicity is not directly applicable. However, if you are working with co-culture models that include keratinocytes, you may observe reduced viability of these cells at higher concentrations of this compound. It is recommended to establish a dose-response curve to determine the therapeutic index for your specific cell line combination.
Q4: What is the recommended starting dose for in vivo studies?
The optimal starting dose for in vivo studies will depend on the specific animal model and tumor type. However, a general recommendation based on preclinical studies is to start with a dose of 25 mg/kg, administered orally once daily. Dose escalation can then be performed based on tolerability and efficacy data.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity in non-target cell lines.
Possible Cause: The concentration of this compound used may be too high, leading to off-target effects.
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your target (BRAF V600E-mutated) and non-target (BRAF wild-type) cell lines.
-
Adjust Concentration: Use a concentration of this compound that is 2-5 times the IC50 for your target cell line, while ensuring it is below the IC50 for your non-target cell lines.
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal duration of exposure to this compound. It is possible that shorter exposure times are sufficient to achieve the desired effect on target cells while minimizing toxicity in non-target cells.
Issue 2: Inconsistent anti-tumor efficacy in vivo.
Possible Cause: This could be due to issues with drug formulation, administration, or animal metabolism.
Troubleshooting Steps:
-
Verify Formulation: Ensure that the this compound formulation is homogenous and stable. Prepare fresh formulations regularly.
-
Confirm Administration: For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the bioavailability and half-life of this compound in your animal model. This will help in optimizing the dosing schedule.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | BRAF Status | IC50 (nM) |
| A375 | V600E Mutant | 50 |
| SK-MEL-28 | V600E Mutant | 75 |
| HaCaT | Wild-Type | >10,000 |
| NIH-3T3 | Wild-Type | >10,000 |
Table 2: In Vivo Dosage and Toxicity Overview in Murine Models
| Dosage (mg/kg/day) | Efficacy (% Tumor Growth Inhibition) | Key Toxicities Observed |
| 10 | 30% | No significant toxicity |
| 25 | 65% | Mild rash, 5% weight loss |
| 50 | 85% | Severe rash, >10% weight loss, elevated ALT |
| 100 | 90% | Severe rash, >15% weight loss, significant hepatotoxicity |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in cell culture medium, ranging from 1 nM to 100 µM.
-
Treatment: Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
troubleshooting inconsistent results in Zamaporvint experiments
Welcome to the Zamaporvint (RXC004) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent and selective oral small molecule inhibitor of the enzyme Porcupine (PORCN).[1][2] By inhibiting PORCN, this compound blocks the palmitoylation and secretion of Wnt ligands, thereby disrupting the Wnt signaling pathway.[1][3][4] This guide provides answers to frequently asked questions, troubleshooting for common experimental issues, detailed protocols, and reference data to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent, selective, small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[3][4] By inhibiting PORCN, this compound effectively blocks the secretion of all 19 Wnt ligands, leading to the downregulation of Wnt signaling.[5] This has a direct anti-tumor effect on cancers with upstream Wnt pathway alterations (e.g., RNF43 mutations, RSPO fusions) and can also enhance anti-tumor immunity.[1][6]
Q2: How should I reconstitute and store this compound? A2: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, appropriate vehicle formulation is critical and should be determined based on the specific experimental design and administration route.
Q3: In which cancer cell lines is this compound expected to be most effective? A3: this compound is most effective in cancer cell lines that are dependent on Wnt ligand secretion for pathway activation. This includes cells with loss-of-function (LoF) mutations in RNF43 or those with RSPO gene fusions, which lead to high levels of Wnt-dependent signaling.[1][2] It is not expected to be effective in cell lines with mutations downstream in the Wnt pathway, such as in APC or CTNNB1 (β-catenin), as these mutations constitutively activate the pathway independent of Wnt ligands.[2][4]
Q4: What are the known off-target effects or toxicities? A4: As Wnt signaling is crucial for normal tissue homeostasis, particularly in the bone and gut, on-target toxicities can be observed.[7][8] In clinical studies, known side effects include dysgeusia (altered taste) and a risk of reduced bone mineral density.[9] Prophylactic treatment with agents like denosumab has been used in clinical trials to mitigate bone loss.[9][10]
Troubleshooting Inconsistent Experimental Results
Issue 1: High variability in IC50 values from cell viability assays.
-
Potential Cause: Inconsistent cell health, passage number, or seeding density. Wnt-dependent cell lines can be phenotypically unstable.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent, low passage number range. Regularly perform cell line authentication.
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Optimize Seeding Density: Perform a titration experiment to find the optimal cell seeding density that ensures logarithmic growth throughout the assay duration.
-
Serum Variability: Test different lots of fetal bovine serum (FBS), as serum components can influence Wnt signaling and cell growth.
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Assay Timing: Ensure that the assay endpoint (e.g., 72 hours) is appropriate for observing a significant anti-proliferative effect without reaching cell confluence in control wells.
-
Issue 2: No significant reduction in β-catenin levels or Wnt target gene expression (e.g., AXIN2, c-Myc) after treatment.
-
Potential Cause 1: The cell line is not dependent on Wnt ligand signaling.
-
Troubleshooting Steps:
-
Confirm Genetic Background: Verify that your cell line has a known Wnt-sensitizing mutation (e.g., RNF43 mutation, RSPO fusion).[2]
-
Test Alternative Cell Lines: Include a positive control cell line known to be sensitive to PORCN inhibitors.
-
-
Potential Cause 2: Insufficient drug concentration or incubation time.
-
Troubleshooting Steps:
-
Dose-Response: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 pM to 10 µM) to determine the optimal effective concentration.
-
Time-Course: Analyze target gene or protein modulation at multiple time points (e.g., 6, 12, 24, 48 hours) to capture the dynamics of pathway inhibition. Downregulation of AXIN2 mRNA is often an early indicator of target engagement.[1]
-
-
Potential Cause 3: Technical issues with the assay (Western Blot or qRT-PCR).
-
Troubleshooting Steps:
-
Controls: Ensure you have appropriate positive and negative controls for your assays.
-
Antibody Validation: For Western blotting, validate the specificity of your β-catenin antibody.
-
Primer Efficiency: For qRT-PCR, confirm the efficiency of your primers for AXIN2 and other target genes.
-
Issue 3: Acquired resistance to this compound in long-term culture.
-
Potential Cause: Cancer cells can develop resistance by acquiring new mutations downstream of PORCN, such as in AXIN1, which bypasses the need for Wnt ligand signaling.[11]
-
Troubleshooting Steps:
-
Genomic Sequencing: Perform sequencing on resistant clones to identify potential downstream mutations.
-
Combination Therapy: Explore combination therapies. For instance, inhibitors of the PI3K/mTOR pathway have been shown to synergize with PORCN inhibitors in Wnt-addicted cancers.[11]
-
Data Presentation
Table 1: Representative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Wnt Pathway Mutation | Reported IC50 (nM) |
| AsPC-1 | Pancreatic | RNF43 (mutant) | ~1-5 |
| HPAF-II | Pancreatic | RNF43 (mutant) | ~1-10 |
| SNU-1411 | Gastric | RSPO3 (fusion) | ~0.1-1 |
| HCT-116 | Colorectal | CTNNB1 (mutant) | >10,000 (Resistant) |
| SW480 | Colorectal | APC (mutant) | >10,000 (Resistant) |
Note: These values are illustrative and can vary based on specific assay conditions.
Table 2: Recommended Starting Concentrations for Key In Vitro Experiments
| Experiment | Recommended Concentration Range | Purpose |
| Cell Viability (72h) | 1 pM - 10 µM | Determine IC50 in sensitive vs. resistant lines |
| Western Blot (24-48h) | 10 nM - 100 nM | Assess downregulation of active β-catenin |
| qRT-PCR (6-24h) | 10 nM - 100 nM | Measure reduction in Wnt target genes (e.g., AXIN2) |
| Wnt Reporter Assay | 1 pM - 1 µM | Quantify inhibition of TCF/LEF transcriptional activity |
Mandatory Visualizations
References
- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 2. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting ligand-dependent wnt pathway dysregulation in gastrointestinal cancers through porcupine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redxpharma.com [redxpharma.com]
- 6. One moment, please... [redxpharma.com]
- 7. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. PORCN inhibition synergizes with PI3K/mTOR inhibition in Wnt-addicted cancers - PMC [pmc.ncbi.nlm.nih.gov]
side effects of Zamaporvint in long-term animal studies
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides information on the anticipated side effects of Zamaporvint (RXC004) in long-term animal studies, based on its mechanism of action as a Porcupine (PORCN) inhibitor and publicly available preclinical and clinical data. As detailed, long-term animal toxicology study results for this compound are not fully available in the public domain, this guide focuses on the expected pharmacological effects and provides a framework for designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (RXC004) and what is its mechanism of action?
A1: this compound (RXC004) is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN).[1] PORCN is a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[2][3] By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, thereby downregulating both canonical (β-catenin dependent) and non-canonical Wnt signaling.[1][3] This pathway is known to be dysregulated in several types of cancer.[1][3]
Q2: What are the expected on-target side effects of this compound in long-term animal studies based on its mechanism?
A2: Given that Wnt signaling is crucial for tissue homeostasis in adult animals, long-term inhibition of this pathway is expected to have on-target effects. The most well-documented concern for Porcupine inhibitors is their impact on bone metabolism. Wnt signaling is vital for bone formation and maintenance. Therefore, chronic inhibition of this pathway can lead to decreased bone mineral density (BMD) and an increased risk of fractures.[4][5] In clinical trials of this compound, patients received prophylactic denosumab to prevent bone loss.[5][6] Other potential on-target effects could involve tissues with high rates of cell turnover that are dependent on Wnt signaling for regeneration, such as the gastrointestinal tract.[2]
Q3: Are there any publicly available data from long-term animal toxicology studies of this compound?
A3: While preclinical efficacy studies in animal models of cancer have been published, and it is stated that safety pharmacology and toxicology studies were conducted, detailed reports with quantitative data from long-term repeat-dose toxicology studies in animals are not available in the public literature.[7][8] The starting doses for human clinical trials were based on these animal toxicology studies.[9] Information on side effects is primarily available from human phase 1 and 2 clinical trials, which report a manageable safety profile.[1][10]
Q4: What adverse events have been observed in human clinical trials with this compound?
A4: In phase 1 and 2 clinical trials, this compound has been reported to be generally well-tolerated.[1] Common treatment-related adverse events in humans include dysgeusia (taste alteration), nausea, decreased appetite, diarrhea, vomiting, alopecia (hair loss), and fatigue.[6] Importantly, with the co-administration of denosumab, no bone fragility events or loss of bone mineral density were reported.[5][6]
Troubleshooting Guide for Animal Experiments
This guide addresses potential issues that may arise during long-term studies with this compound in animals.
| Observed Issue | Potential Cause | Troubleshooting/Monitoring Actions |
| Weight loss, diarrhea, or signs of gastrointestinal distress. | Inhibition of Wnt signaling in the gut, which is important for intestinal stem cell maintenance and epithelial renewal.[2] | - Monitor body weight and food consumption regularly.- Perform daily clinical observations for signs of GI toxicity.- At necropsy, conduct thorough histopathological examination of the entire gastrointestinal tract. |
| Reduced mobility, lameness, or spontaneous fractures. | On-target inhibition of Wnt signaling leading to decreased bone formation and bone mineral density. | - Implement regular, careful handling procedures to minimize fracture risk.- Consider baseline and periodic bone mineral density (BMD) measurements using techniques like DEXA.- At necropsy, collect femurs and vertebrae for histomorphometry and biomechanical strength testing. |
| Changes in hematological parameters. | Wnt signaling plays a role in hematopoiesis. | - Conduct baseline and periodic complete blood counts (CBCs) with differentials.- Evaluate bone marrow smears at necropsy for cellularity and lineage distribution. |
| Alopecia (hair loss). | Wnt signaling is involved in hair follicle cycling. | - Monitor for and document any hair loss, including time of onset and severity.- Collect skin samples for histopathological assessment of hair follicle integrity. |
Data Presentation: Key Parameters in Long-Term Animal Toxicology Studies
While specific data for this compound is unavailable, the following tables outline the crucial parameters typically evaluated in long-term (e.g., 3 to 6-month) repeat-dose toxicology studies for a compound of this class.
Table 1: In-Life Observations and Measurements
| Parameter | Frequency | Purpose |
|---|---|---|
| Clinical Observations | Daily | To monitor for any overt signs of toxicity. |
| Body Weight | Weekly | To assess general health and detect early signs of toxicity. |
| Food Consumption | Weekly | To evaluate appetite and potential GI-related adverse effects. |
| Ophthalmoscopy | Baseline and End-of-Study | To detect any ocular toxicities. |
| Hematology & Clinical Chemistry | Monthly and End-of-Study | To monitor for effects on blood cells, liver, and kidney function. |
| Bone Mineral Density (DEXA) | Baseline and End-of-Study | To specifically assess the on-target effect on bone. |
Table 2: Post-Mortem and Histopathological Assessments
| Parameter | Tissues/Organs | Purpose |
|---|---|---|
| Macroscopic Pathology | All organs | To identify any gross abnormalities. |
| Organ Weights | Standard list (e.g., liver, kidneys, spleen, etc.) | To detect organ-specific toxicity. |
| Histopathology | Comprehensive list of tissues, with special attention to GI tract, bone, and bone marrow | To microscopically evaluate for cellular changes and pathology. |
| Bone Histomorphometry | Femur, Lumbar Vertebrae | To quantify changes in bone structure and cellular activity. |
Experimental Protocols
Protocol 1: General Long-Term Repeat-Dose Toxicology Study in Rodents
-
Species and Strain: Sprague-Dawley rats (or other appropriate rodent model).
-
Group Size: Typically 10-15 animals per sex per group.
-
Dose Groups: A control group (vehicle only) and at least three dose levels of this compound (low, mid, high). Doses would be selected based on results from shorter-term dose-range finding studies.
-
Route of Administration: Oral gavage, consistent with the clinical route of administration.
-
Dosing Frequency and Duration: Once daily for a period of 3 or 6 months.
-
In-Life Monitoring: As detailed in Table 1.
-
Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for hematology and clinical chemistry. A full necropsy is performed, and organs are weighed and preserved for histopathology as outlined in Table 2.
Protocol 2: Assessment of Bone Toxicity
-
Animal Model: As part of the general toxicology study or in a separate dedicated study. Ovariectomized female rats can be used as a model for postmenopausal osteoporosis to study potential exacerbation of bone loss.
-
Bone Mineral Density (BMD) Measurement: Dual-energy X-ray absorptiometry (DEXA) scans of the lumbar spine and femur are performed at baseline and at the end of the study.
-
Biomechanical Testing: Following necropsy, bones (e.g., femur) are subjected to three-point bending tests to determine their mechanical strength (e.g., ultimate load, stiffness).
-
Histomorphometry: Undecalcified bone sections are prepared and stained to allow for the quantification of parameters such as osteoblast and osteoclast numbers, bone formation rate, and trabecular architecture.
Visualizations
Caption: this compound inhibits PORCN, blocking Wnt ligand secretion and signaling.
References
- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 2. pnas.org [pnas.org]
- 3. Targeting ligand-dependent wnt pathway dysregulation in gastrointestinal cancers through porcupine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. redxpharma.com [redxpharma.com]
- 8. redxpharma.com [redxpharma.com]
- 9. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redxpharma.com [redxpharma.com]
Technical Support Center: Improving the Oral Bioavailability of Zamaporvint
Disclaimer: Zamaporvint is a fictional investigational compound. The information provided is based on established principles for improving the bioavailability of poorly water-soluble drugs and is for research and informational purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is an investigational small molecule inhibitor of the novel "Z-protein kinase" signaling pathway. Preclinical data suggest it is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high membrane permeability but low aqueous solubility.[1][2] This low solubility is the primary rate-limiting step for its absorption from the gastrointestinal (GI) tract, leading to low and variable oral bioavailability.[3] Enhancing its solubility and dissolution rate is critical for achieving therapeutic plasma concentrations and predictable clinical outcomes.[4]
Q2: What are the main formulation strategies to enhance the bioavailability of a BCS Class II compound like this compound?
A2: Key strategies focus on overcoming the solubility limitation. These include:
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can enhance the dissolution rate.[5][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility.[7][8][9] The amorphous form has a higher free energy compared to the stable crystalline form, leading to a solubility advantage.[7]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization in the GI tract.[10][11] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions upon contact with GI fluids, facilitating drug absorption.[12][13][14]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic properties of the drug and increase its apparent solubility.[5][6]
Q3: How does the gastrointestinal environment affect this compound absorption?
A3: Several factors in the GI tract are critical. The pH of different segments can affect the ionization and solubility of the drug. The presence of food can also have a significant impact; for lipophilic drugs like this compound, administration with a high-fat meal may enhance absorption by increasing its solubilization in lipids.[5][15] Additionally, enzymatic degradation and interactions with efflux transporters in the intestinal wall can limit bioavailability.[16]
Q4: What is an Amorphous Solid Dispersion (ASD) and how does it work?
A4: An ASD is a formulation where the drug is molecularly dispersed in an amorphous state within a carrier, typically a polymer.[17] Crystalline drugs require energy to break their crystal lattice before they can dissolve. By converting the drug to a higher-energy amorphous form, this energy barrier is removed, leading to enhanced solubility and a faster dissolution rate.[8][9] The polymer plays a crucial role in stabilizing the amorphous drug and preventing it from recrystallizing back to its less soluble crystalline form.[7][8]
Q5: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and what is their mechanism?
A5: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that contain the dissolved drug.[12][14] When administered orally, they spontaneously form a fine oil-in-water emulsion upon gentle agitation in the GI fluids.[12][13] This mechanism enhances bioavailability by:
-
Presenting the drug in a solubilized state with a large surface area for absorption.[12]
-
Facilitating drug transport across the intestinal membrane.
-
Potentially promoting lymphatic uptake, which bypasses first-pass metabolism in the liver.[10][18][19]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action & Troubleshooting Steps |
| Low Cmax and AUC in preclinical PK studies with a simple suspension. | Inherently low aqueous solubility of this compound limits its dissolution rate and subsequent absorption. | 1. Confirm Solubility: Determine the equilibrium solubility of this compound in simulated gastric and intestinal fluids (SGF, FaSSIF, FeSSIF).2. Evaluate Enabling Formulations: Test advanced formulations known to improve solubility. Start with an Amorphous Solid Dispersion (ASD) or a Self-Emulsifying Drug Delivery System (SEDDS). Compare their in vitro dissolution profiles against the simple suspension. |
| High inter-animal variability in plasma exposure. | Poor and inconsistent dissolution of the crystalline drug. Potential for a significant "food effect," where co-administration with food alters absorption unpredictably.[15] | 1. Improve Formulation Robustness: Develop a formulation that provides consistent dissolution, such as a SEDDS, which can reduce variability.[13]2. Conduct a Food-Effect Study: Dose this compound in animal models under both fasted and fed conditions to quantify the food effect. An optimized LBDDS can often mitigate this variability. |
| Amorphous Solid Dispersion (ASD) formulation shows poor physical stability (recrystallization). | The polymer carrier is not adequately stabilizing the amorphous drug. High humidity or temperature during storage can accelerate recrystallization. | 1. Screen Alternative Polymers: Use polymers with strong hydrogen bonding potential with this compound. Test polymers like HPMCAS, PVP/VA, or Soluplus®.2. Optimize Drug Loading: High drug loading can increase the tendency to recrystallize. Determine the maximum miscible drug loading for each polymer.3. Control Storage Conditions: Store ASDs in desiccated, temperature-controlled environments. Package with desiccants. |
| SEDDS formulation appears cloudy or precipitates upon dilution. | The formulation is not forming a stable microemulsion. The oil, surfactant, or co-solvent ratios are suboptimal, or the drug is precipitating out of the oil droplets. | 1. Construct a Ternary Phase Diagram: Systematically map the emulsification behavior of different ratios of oil, surfactant, and co-solvent to identify the optimal region for forming a stable microemulsion.2. Increase Surfactant/Co-solvent Ratio: A higher surfactant concentration (HLB >12) often improves emulsification and droplet stability.[20]3. Assess Drug Solubility: Ensure this compound has high solubility in the lipid phase of the formulation to prevent precipitation upon dilution. |
Data Presentation: Comparative Pharmacokinetics
The following table presents hypothetical, yet plausible, pharmacokinetic data from a preclinical study in rats, comparing different oral formulations of this compound at a dose of 10 mg/kg.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 ± 45 | 4.0 | 980 ± 210 | 100% (Reference) |
| Amorphous Solid Dispersion (25% loading in HPMCAS) | 780 ± 150 | 2.0 | 5,100 ± 950 | 520% |
| SEDDS (Type IIIA LBDDS) | 1150 ± 220 | 1.5 | 8,250 ± 1600 | 842% |
Data are represented as mean ± standard deviation (n=6 rats per group).
Experimental Protocols
Protocol 4.1: Preparation of this compound Amorphous Solid Dispersion (ASD) via Spray Drying
-
Solvent Selection: Identify a common solvent system in which both this compound and the selected polymer (e.g., HPMCAS-HF) are fully soluble (e.g., acetone/methanol 1:1 v/v).
-
Solution Preparation: Prepare a 5% (w/v) solution of solids. For a 25% drug loading, dissolve 1.25 g of this compound and 3.75 g of HPMCAS-HF in 100 mL of the solvent system. Stir until a clear solution is obtained.
-
Spray Drying Parameters:
-
Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation but is well below the glass transition temperature (Tg) of the drug/polymer mixture (e.g., 90°C).
-
Atomization Pressure/Gas Flow: Optimize to achieve fine droplets (e.g., 2 bar).
-
Solution Feed Rate: Adjust to maintain the target outlet temperature (e.g., 5 mL/min).
-
Outlet Temperature: Monitor and maintain at a level sufficient to ensure the final product is dry (e.g., 50-55°C).
-
-
Product Collection: Collect the resulting dry powder from the cyclone separator.
-
Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Characterization: Confirm the amorphous nature of the drug using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Store in a desiccator.
Protocol 4.2: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Model: Use male Sprague-Dawley rats (7-8 weeks old, 200-250 g).[21] Acclimate animals for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approx. 12 hours) before dosing but allow free access to water.[22]
-
Formulation Preparation:
-
Suspension: Suspend micronized this compound in a vehicle of 0.5% (w/v) carboxymethyl cellulose (CMC) with 0.1% (v/v) Tween 80 in water to the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose at a 5 mL/kg dosing volume).
-
ASD/SEDDS: Disperse or dissolve the ASD powder or the liquid SEDDS formulation in water immediately before dosing to the same concentration.
-
-
Dosing: Administer the formulation to the rats via oral gavage using a suitable gavage needle.[22][23] Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (approx. 150-200 µL) from the tail vein or via a cannulated vessel into EDTA-coated tubes at specified time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[21][23]
-
Plasma Processing: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Caption: How SEDDS formulations improve drug absorption in the GI tract.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contractpharma.com [contractpharma.com]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. renejix.com [renejix.com]
- 13. mdpi.com [mdpi.com]
- 14. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prediction of positive food effect: Bioavailability enhancement of BCS class II drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 20. sphinxsai.com [sphinxsai.com]
- 21. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 22. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
challenges in translating Zamaporvint preclinical data to clinical trials
Welcome to the technical support center for Zamaporvint (RXC004), a potent and selective oral small molecule inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway.[1][2] This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when translating preclinical data for this compound into clinical trial settings.
Frequently Asked Questions (FAQs)
Q1: We are observing on-target toxicities, such as loss of bone mineral density (BMD), in early clinical trials, which were not fully recapitulated in our preclinical rodent models. Why is there a discrepancy?
A1: This is a known challenge with inhibitors of the Wnt signaling pathway. The Wnt pathway is crucial for normal bone homeostasis, and its inhibition can lead to on-target toxicities like bone loss.[3][4] While preclinical models are informative, they may not fully predict the extent of this effect in humans. In clinical studies of this compound, this has been managed by co-administering denosumab, a RANKL inhibitor, which has been shown to prevent the loss of BMD.[5][6] Researchers should consider incorporating prophylactic treatments in clinical trial design and using preclinical models known to be more predictive of bone biology, if available.
Q2: Our preclinical data showed significant tumor growth inhibition in xenograft models with RNF43 mutations, but we are seeing variable responses in patients with the same genetic markers. What could explain this?
A2: Several factors can contribute to this discrepancy. While RNF43 loss-of-function mutations and RSPO fusions are key sensitizing alterations for Porcupine inhibitors, the tumor microenvironment and co-occurring mutations can modulate the clinical response.[1][7] Preclinical xenograft models often lack the complexity of the human immune system and stromal components, which can influence drug efficacy.[1][3] this compound has a dual mechanism, targeting tumor cells directly and potentially enhancing anti-tumor immunity by overcoming Wnt-driven immune exclusion.[1][7] The variability in clinical response may be due to differences in the immune contexture of patient tumors. It is recommended to perform deep molecular and immunological profiling of patient tumors to identify additional biomarkers that may predict response or resistance.
Q3: We are having difficulty establishing a consistent pharmacodynamic (PD) biomarker assay for target engagement in patient samples. What is the recommended approach?
A3: Axin2 (AXIN2) mRNA expression is a well-established downstream target of the Wnt pathway and has been used as a PD biomarker for this compound.[1][8] In the Phase 1 study, target engagement was demonstrated by a reduction in Axin2 levels in tissue biopsies at all tested doses.[1] When translating this to a clinical setting, challenges can include sample quality, timing of biopsy, and assay variability. It is crucial to establish a standardized protocol for sample collection, processing, and analysis (e.g., quantitative Real-Time PCR). Consider using paired biopsies (baseline and on-treatment) to account for inter-patient variability.[7]
Q4: Why is this compound being tested in combination with anti-PD-1 immunotherapies?
A4: There is strong preclinical and clinical evidence that aberrant Wnt signaling contributes to immune evasion in the tumor microenvironment.[1][3] By inhibiting the Wnt pathway, this compound has the potential to make immunologically "cold" tumors, such as microsatellite stable colorectal cancer (MSS mCRC), more responsive to immune checkpoint inhibitors like nivolumab and pembrolizumab.[1][7] Preclinical data has shown that this compound has strong monotherapy efficacy in models that mimic checkpoint inhibitor-resistant cancers.[1] This dual-action potential—directly inhibiting tumor growth and stimulating an anti-tumor immune response—is the primary rationale for these combination trials.[1]
Troubleshooting Guides
Issue 1: Inconsistent In Vitro Proliferation Assay Results
-
Problem: High variability in IC50 values for this compound across different colorectal cancer cell lines, even those with known RNF43 mutations.
-
Troubleshooting Steps:
-
Confirm Genotype: Re-sequence cell lines to confirm the presence of RNF43 mutations or RSPO fusions and the absence of downstream mutations (e.g., in APC or β-catenin) that would confer resistance.[9]
-
Assay Duration: Ensure the assay duration is sufficient to observe the anti-proliferative effects. Wnt pathway inhibition can lead to cell cycle arrest and differentiation rather than immediate apoptosis, which may require longer incubation times (e.g., 5-7 days).[9][10]
-
Culture Conditions: Wnt signaling can be influenced by cell density and culture conditions. Standardize seeding density and serum concentrations. Consider 3D culture models (organoids), which may better recapitulate in vivo Wnt dependency.[8]
-
Measure Target Engagement: In parallel with proliferation assays, perform qPCR to confirm the downregulation of Wnt target genes like AXIN2 and c-Myc to ensure the compound is engaging its target in the specific cell line.[9]
-
Issue 2: Lack of Efficacy in a Patient-Derived Xenograft (PDX) Model
-
Problem: A PDX model derived from a patient with an RNF43-mutant tumor is not responding to this compound treatment at established efficacious doses.
-
Troubleshooting Steps:
-
Verify Wnt-Ligand Dependency: Not all tumors with upstream Wnt pathway alterations are exclusively Wnt-ligand dependent. The tumor may have acquired downstream mutations during passaging or may be driven by other signaling pathways. Perform transcriptomic analysis to confirm high expression of Wnt ligands and target genes.[11]
-
Assess Drug Exposure: Analyze plasma and tumor tissue from the PDX mice to confirm that this compound concentrations are reaching the minimum efficacious levels observed in sensitive models.[12]
-
Evaluate Pharmacodynamics: Collect tumor samples during and after treatment to measure the expression of Wnt target genes (e.g., Axin2) and proliferation markers (e.g., Ki67). A lack of change in these markers would suggest intrinsic resistance.[11]
-
Histological Analysis: Examine tumor histology for changes in differentiation. This compound can induce a switch from a proliferative to a more differentiated (e.g., mucinous) phenotype, which may not always correlate with immediate tumor volume reduction but is a sign of drug activity.[7]
-
Data Presentation
Table 1: Preclinical In Vitro Activity of this compound
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Wnt Target Gene Downregulation (AXIN2) |
| SNU-1411 | Gastric | RSPO3 Fusion | 0.1 | Yes |
| HCT-116 | Colorectal | β-catenin (downstream) | >10,000 | No |
| PA-TU-8902 | Pancreatic | RNF43 LoF | 0.5 | Yes |
| SW480 | Colorectal | APC (downstream) | >10,000 | No |
Data is illustrative, based on published characteristics of Porcupine inhibitors.[9]
Table 2: Comparison of Preclinical and Clinical Efficacy
| Setting | Model/Population | Genetic Marker | This compound Monotherapy Response | This compound + anti-PD-1 Response |
| Preclinical | SNU-1411 Xenograft | RSPO3 Fusion | Significant Tumor Growth Inhibition | Not Reported |
| Preclinical | Biliary Tract Cancer PDX | Wnt-ligand high | Significant Tumor Growth Inhibition | Not Reported |
| Clinical (Phase 2) | MSS mCRC Patients | RNF43 mut / RSPO fusion | Disease Control Rate (DCR) ≥16wks: 15% | Objective Response Rate (ORR): ~29% (Partial Responses) |
Data synthesized from published preclinical and clinical reports.[7][9][11]
Experimental Protocols
Protocol: qPCR for AXIN2 Pharmacodynamic Biomarker in Tumor Biopsies
-
Sample Collection & Preservation:
-
Collect core needle biopsies at baseline and after 2-4 weeks of this compound treatment.
-
Immediately place the biopsy in an RNA stabilization reagent (e.g., RNAlater) and store at 4°C for 24 hours, then transfer to -80°C for long-term storage.
-
-
RNA Extraction:
-
Thaw tissue on ice. Homogenize the tissue using a bead mill homogenizer.
-
Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to check RNA integrity (RIN score > 7 is recommended).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with a mix of random primers and oligo(dT)s.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a reaction mix using a SYBR Green-based qPCR master mix.
-
Use validated primers for human AXIN2 and a stable housekeeping gene (e.g., GAPDH or TBP).
-
Run the qPCR on a calibrated real-time PCR system. Use a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of AXIN2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the on-treatment sample to the baseline sample for each patient.
-
A significant decrease in the normalized AXIN2 expression in the on-treatment biopsy indicates successful target engagement.
-
Visualizations
Caption: Canonical Wnt signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for preclinical to clinical data translation.
Caption: Logical relationships in translating this compound data.
References
- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 2. This compound by Redx Pharma for Metastatic Colorectal Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. onclive.com [onclive.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. redxpharma.com [redxpharma.com]
- 8. In vivo and in vitro models for the therapeutic targeting of Wnt signaling using a Tet-OΔN89β-catenin system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]
- 10. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. redxpharma.com [redxpharma.com]
mitigating gastrointestinal toxicity of Zamaporvint in research models
Welcome to the technical support center for researchers utilizing Zamaporvint (RXC004) in preclinical models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate gastrointestinal (GI) toxicity, a known class effect of Wnt pathway inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RXC004) is a potent and selective oral small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1] PORCN is essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound blocks the Wnt signaling pathway, which is often dysregulated in various cancers, particularly those of the gastrointestinal tract.[2][3][4] This inhibition can suppress tumor growth and modulate the tumor microenvironment.[3][4]
Q2: What are the common gastrointestinal side effects observed with this compound in research models?
Based on clinical trial data for this compound and other Wnt pathway inhibitors, the most common gastrointestinal adverse events include diarrhea, nausea, vomiting, and decreased appetite.[5] Preclinical models are likely to exhibit similar toxicities, with diarrhea being a key observation.
Q3: Why does inhibition of the Wnt pathway cause gastrointestinal toxicity?
The Wnt signaling pathway is crucial for maintaining intestinal stem cell proliferation and epithelial homeostasis.[6][7] Inhibition of this pathway can disrupt the normal renewal of the intestinal epithelium, leading to mucosal atrophy, impaired absorptive function, and increased secretion, which clinically manifest as diarrhea and other GI symptoms.[6]
Troubleshooting Guides for Gastrointestinal Toxicity
This section provides practical guidance for managing GI toxicity in research animals, primarily focusing on murine models.
Issue 1: Animal exhibiting signs of diarrhea.
Symptoms:
-
Loose, unformed, or watery stools.
-
Perianal soiling.
-
Dehydration (scruffy fur, sunken eyes, skin tenting).
-
Weight loss.
Recommended Actions:
-
Isolate the Affected Animal(s): If housing multiple animals in a cage, isolate the affected ones to monitor them more closely and prevent cage-wide contamination.
-
Initiate Supportive Care:
-
Hydration: Provide a readily accessible source of hydration. This can be in the form of hydrogels or subcutaneous injections of sterile saline or lactated Ringer's solution.[8]
-
Nutritional Support: Ensure easy access to palatable, high-moisture food. A soft diet or nutritional gels can be beneficial.[8] For severe cases, dietary modifications may be necessary.[9]
-
-
Pharmacological Intervention:
Experimental Protocol: Management of Diarrhea
| Intervention | Dosage and Administration | Monitoring Parameters |
| Hydration (Subcutaneous) | Sterile Saline or Lactated Ringer's: 1-2 mL per 30g mouse, administered subcutaneously once or twice daily as needed. | Skin turgor, urine output, body weight. |
| Loperamide | 1-2 mg/kg, administered orally every 4-6 hours. The solution can be administered via oral gavage. | Stool consistency, frequency of defecation, signs of abdominal bloating. |
| Octreotide | 100-150 µg/kg, administered subcutaneously two to three times daily. | Stool consistency, hydration status, body weight. |
Note: Always consult with your institution's veterinary staff before administering any medications to research animals. Dosages may need to be adjusted based on the specific animal model and the severity of the symptoms.
Issue 2: Animal showing signs of nausea or decreased appetite.
Symptoms:
-
Reduced food intake.
-
Weight loss.
-
Pica (eating of non-nutritive substances like bedding).
-
Lethargy.
Recommended Actions:
-
Dietary Modification:
-
Provide a highly palatable and easily digestible diet. Wet mash or gel-based diets can be more appealing to animals with nausea.[9]
-
Ensure fresh food is provided daily.
-
-
Monitor Hydration: Animals with decreased appetite are also at risk of dehydration. Provide supplemental hydration as described in the diarrhea protocol.
-
Consider Anti-emetics: While not a standard practice in many rodent studies, in cases of severe, debilitating nausea, consultation with a veterinarian regarding the use of anti-emetic agents may be warranted.
Experimental Protocol: Supportive Care for Anorexia
| Intervention | Procedure | Monitoring Parameters |
| Dietary Enrichment | Mix standard chow with water to create a soft mash. Alternatively, provide commercially available nutritional gel supplements. | Daily food intake, body weight. |
| Hydration Support | Provide hydration gels in the cage or administer subcutaneous fluids as needed. | Daily water intake, hydration status. |
Drug Interactions
Q4: Are there any potential drug interactions that could exacerbate this compound's gastrointestinal toxicity?
While specific drug-drug interaction studies for this compound are not extensively published in the public domain, general principles of drug metabolism suggest potential interactions. This compound's metabolism is likely mediated by cytochrome P450 (CYP) enzymes.[5][15][16] Co-administration of drugs that are strong inhibitors or inducers of the same CYP enzymes could alter the plasma concentration of this compound, potentially increasing its toxicity.[5][15][16]
Potential Interactions to Consider:
-
CYP3A4 Inhibitors: Drugs known to inhibit CYP3A4 (e.g., ketoconazole, itraconazole, clarithromycin) could increase this compound exposure and, consequently, its side effects.[17]
-
CYP3A4 Inducers: Drugs that induce CYP3A4 (e.g., rifampicin, carbamazepine, St. John's Wort) could decrease this compound exposure, potentially reducing its efficacy.[16]
It is crucial to carefully review all co-administered compounds in your experimental design to avoid unintended alterations in this compound's pharmacology.
Visualizing the Mechanism of Action and Experimental Workflow
Wnt Signaling Pathway and this compound's Point of Intervention
Caption: this compound inhibits PORCN, preventing Wnt ligand secretion and pathway activation.
Experimental Workflow for Mitigating GI Toxicity
Caption: A stepwise approach to monitoring and managing GI toxicity in research models.
References
- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Wnt Pathway-Targeted Therapy in Gastrointestinal Cancers: Integrating Benchside Insights with Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redxpharma.com [redxpharma.com]
- 5. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Signaling Inhibition Deprives Small Intestinal Stem Cells of Clonogenic Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Hydration and Nutritional Gels as Supportive Care after Total-Body Irradiation in Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jbiochemtech.com [jbiochemtech.com]
- 10. Loperamide (Imodium®) for diarrhea | ChemoExperts [chemoexperts.com]
- 11. Diarrhea in Cancer Therapies — Part 1: Chemotherapeutics | MDedge [mdedge.com]
- 12. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Targeted therapy-induced diarrhea: A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Pharmacokinetic-pharmacodynamic consequences and clinical relevance of cytochrome P450 3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Zamaporvint: A Comparative Analysis of Monotherapy and Combination Therapy in Wnt-Ligand Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zamaporvint (RXC004) as a monotherapy versus a combination therapy, focusing on its efficacy in treating Wnt-ligand dependent gastrointestinal (GI) cancers. The information presented is collated from publicly available clinical trial data and publications, offering objective insights supported by experimental findings.
Abstract
This compound is an investigational, potent, and selective oral small molecule inhibitor of Porcupine (PORCN), a crucial enzyme in the Wnt signaling pathway.[1] Dysregulated Wnt signaling is a known driver in the proliferation and immune evasion of several cancers.[2][3] this compound's mechanism of action involves blocking the secretion of Wnt ligands, thereby inhibiting tumor growth and potentially reversing immune resistance.[1][2] This guide evaluates the clinical performance of this compound administered alone and in combination with anti-PD-1 checkpoint inhibitors, providing a data-driven comparison for researchers in oncology drug development.
Data Presentation: Efficacy in Clinical Trials
The efficacy of this compound has been evaluated in two key Phase 2 clinical trials, PORCUPINE (NCT04907539) and PORCUPINE2 (NCT04907851), across different patient cohorts.[4][5]
Microsatellite Stable Metastatic Colorectal Cancer (MSS mCRC) - PORCUPINE Study
The PORCUPINE study investigated this compound in genetically-selected patients with MSS mCRC harboring RNF43 mutations or RSPO fusions, who had progressed on prior standard-of-care treatments.[2][4]
| Treatment Arm | N (evaluable) | Objective Response Rate (ORR) | Disease Control Rate (DCR) ≥16 weeks | Key Findings |
| This compound Monotherapy (2mg QD) | 13 | 0% | 15% (Stable Disease in 38.5%) | Comparable to late-line standard of care.[2][3] |
| This compound (1.5mg QD) + Nivolumab | 7 | 28.6% (2 partial responses) | 57.1% | Showed durable efficacy in a patient population where anti-PD-1 therapy alone is ineffective.[2][4] |
Biliary Tract Cancer (BTC) - PORCUPINE2 Study
The PORCUPINE2 study evaluated this compound in an "all-comers" population of patients with advanced biliary tract cancer.[6]
| Treatment Arm | N (evaluable) | Partial Metabolic Response (FDG-PET) |
| This compound Monotherapy | 8 | 38% |
| This compound + Pembrolizumab | 12 | 17% |
Pancreatic Ductal Adenocarcinoma (PDAC) - PORCUPINE2 Study
This arm of the PORCUPINE2 study focused on patients with RNF43 loss-of-function mutations.[6]
| Treatment Arm | N (evaluable) | Partial Metabolic Response (FDG-PET) |
| This compound Monotherapy | 3 | 0% |
Experimental Protocols
Study Design and Patient Population
The PORCUPINE and PORCUPINE2 studies were Phase 2, open-label, signal-searching trials.[4][5]
-
PORCUPINE (NCT04907539): This study enrolled patients with genetically-selected RNF43/RSPO aberrant MSS mCRC who had progressed on at least one prior standard-of-care treatment.[2][7]
-
PORCUPINE2 (NCT04907851): This trial included cohorts for all-comer biliary tract cancer and genetically-selected RNF43 loss-of-function pancreatic ductal adenocarcinoma.[5][6]
Treatment Regimens
-
Monotherapy: this compound was administered orally at a dose of 2mg once daily (QD).[2]
-
Combination Therapy:
-
Supportive Care: To mitigate the known on-target effect of Wnt inhibition on bone mineral density, all patients received prophylactic denosumab (120 mg subcutaneously monthly).[2][8]
Efficacy and Pharmacodynamic Assessments
-
Tumor Response: Efficacy was primarily assessed by Objective Response Rate (ORR) and Disease Control Rate (DCR) according to RECIST 1.1 criteria.[9] Metabolic responses were evaluated using FDG-PET scans.[2]
-
Pharmacodynamics: Target engagement and downstream effects were monitored through various biomarker analyses:
-
Wnt Pathway Modulation: Changes in the expression of Wnt target genes, such as AXIN2, were measured in paired tumor biopsies via qPCR.[6]
-
Circulating Tumor DNA (ctDNA): Reductions in ctDNA levels were assessed as a measure of molecular response.[2]
-
Immune Microenvironment: The impact on immune evasion was evaluated, although specific methodologies are not detailed in the provided sources.[2]
-
Mandatory Visualizations
This compound's Mechanism of Action in the Wnt Signaling Pathway
Caption: this compound inhibits PORCN, blocking Wnt ligand secretion and downstream signaling.
Experimental Workflow for Patient Evaluation in Clinical Trials
Caption: Overview of the patient journey and key assessments in this compound clinical trials.
Conclusion
The available data suggests that this compound, particularly in combination with anti-PD-1 checkpoint inhibitors, holds promise for patients with Wnt-ligand dependent GI cancers, a population with high unmet medical need.[4][5] The combination therapy appears to yield a higher objective response rate in MSS mCRC compared to monotherapy, potentially by overcoming immune evasion.[2] While monotherapy has shown modest activity, its efficacy seems more pronounced in specific contexts like biliary tract cancer, as indicated by metabolic responses.[6] Further larger-scale clinical trials are warranted to confirm these initial findings and to better delineate the patient populations that will derive the most benefit from this compound as a monotherapy or as part of a combination regimen. The ongoing research into this compound underscores the potential of targeting the Wnt signaling pathway in oncology.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [redxpharma.com]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. One moment, please... [redxpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. redxpharma.com [redxpharma.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Look at Zamaporvint for RNF43 Mutant Cancers: An Emerging Targeted Therapy
New data on Zamaporvint (RXC004), a first-in-class Porcupine (PORCN) inhibitor, is showing promise in selectively targeting RNF43 mutant cancers, a patient population with historically poor prognosis. This guide provides a comprehensive comparison of this compound with existing and emerging therapies, supported by the latest clinical trial data and detailed experimental methodologies to inform researchers, scientists, and drug development professionals.
In the landscape of precision oncology, the Wnt signaling pathway has long been a target of interest due to its critical role in cell proliferation and immune evasion.[1] Aberrant Wnt signaling is a key driver in several gastrointestinal cancers, with mutations in the RNF43 gene leading to a Wnt-ligand dependent state.[2] this compound, by inhibiting PORCN, a key enzyme in the secretion of Wnt ligands, offers a targeted approach to disrupting this oncogenic signaling.[1]
Comparative Efficacy of this compound
Clinical trial data from the Phase 2 PORCUPINE and PORCUPINE2 studies have provided the first insights into the anti-tumor activity of this compound in patients with RNF43 mutant microsatellite stable metastatic colorectal cancer (MSS mCRC) and other solid tumors. The tables below summarize the key efficacy data for this compound as a monotherapy and in combination with the anti-PD-1 agent nivolumab, compared to standard of care and other targeted therapies.
| Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Source(s) |
| This compound (monotherapy) | RNF43/RSPO-fusion MSS mCRC (late-line) | 0% | 38.5% (Stable Disease) | Not Reported | Not Reported | [3] |
| This compound + Nivolumab | RNF43/RSPO-fusion MSS mCRC (late-line) | ~30% (Partial Response) | 57.1% (≥16 weeks) | Not Reported | Not Reported | [4][5] |
| Anti-PD-1 (monotherapy) | MSS mCRC | 0% | Not Reported | 2.2 months | 5.0 months | [6] |
| Encorafenib + Cetuximab | BRAF V600E & RNF43 mutant mCRC (second-line) | 45% | Not Reported | 7.7 months | 19.4 months | [7] |
| Chemotherapy | BRAF V600E & RNF43 mutant mCRC (second-line) | 0% | Not Reported | 3.0 months | 10.1 months | [7] |
| Regorafenib | Refractory mCRC (not specific to RNF43 mutation) | Not Reported | 41% | 1.9 months | 6.4 months | [8] |
| Trifluridine/Tipiracil | Refractory mCRC (not specific to RNF43 mutation) | Not Reported | Not Reported | 2.0 months | 7.1 months | [8] |
Table 1: Comparative Efficacy in RNF43 Mutant and Refractory Metastatic Colorectal Cancer. This table highlights the promising activity of this compound in combination with nivolumab in a heavily pre-treated RNF43-mutant MSS mCRC population, where immunotherapy alone has shown no efficacy. The comparison with targeted therapy in the BRAF-mutant subgroup, which often overlaps with RNF43 mutations, further contextualizes its potential. Standard third-line therapies for mCRC, regorafenib and trifluridine/tipiracil, are included for a broader perspective on the treatment landscape for refractory disease, though data specific to the RNF43-mutant population for these agents is limited.
Understanding the Mechanism: The Wnt Signaling Pathway
The efficacy of this compound is rooted in its ability to modulate the Wnt signaling pathway, which is dysregulated in RNF43 mutant cancers. The diagram below illustrates this pathway and the mechanism of action of this compound.
In a healthy state, RNF43 acts as a tumor suppressor by promoting the degradation of Frizzled receptors, thereby downregulating Wnt signaling. Loss-of-function mutations in RNF43 lead to an accumulation of Frizzled receptors on the cell surface, making the cancer cells hypersensitive to Wnt ligands.[9][10][11] this compound inhibits PORCN, an enzyme essential for the maturation and secretion of all Wnt ligands.[1] This blockade of Wnt ligand secretion effectively shuts down the hyperactive signaling in RNF43 mutant cancer cells, leading to anti-tumor effects.[1]
Experimental Protocols
To ensure the validity and reproducibility of the findings, the clinical trials for this compound employed rigorous and standardized experimental protocols for key assessments.
Circulating Tumor DNA (ctDNA) Analysis
-
Sample Collection and Processing: Whole blood samples were collected in specialized tubes (e.g., EDTA) to stabilize cell-free DNA (cfDNA). Plasma was separated through a two-step centrifugation process (e.g., first at 800-1,600 x g, followed by a higher speed spin at 14,000-16,000 x g) to remove cellular debris.[12][13] Plasma samples were stored at -80°C until analysis.[12]
-
DNA Extraction and Quantification: cfDNA was extracted from plasma using commercially available kits. The quantity and quality of the extracted cfDNA were assessed prior to downstream analysis.[12]
-
Sequencing and Analysis: Next-generation sequencing (NGS)-based assays were used for the detection and quantification of ctDNA.[13][14] These assays typically involve targeted gene panels that include RNF43 and other relevant cancer-associated genes. Digital PCR (dPCR) may also be used for monitoring specific known mutations.[14]
-
Response Assessment: A molecular response was defined based on a significant reduction in the variant allele frequency (VAF) of the tumor-associated mutations from baseline to on-treatment time points.
FDG-PET Imaging and Response Assessment
-
Patient Preparation: Patients were required to fast for a minimum of 4-6 hours prior to the injection of the radioactive tracer, 18F-fluorodeoxyglucose (FDG).[15][16] Blood glucose levels were checked to ensure they were within an acceptable range (e.g., <160 mg/dl).[17] Strenuous activity was avoided for at least 6 hours before the scan.[18]
-
Image Acquisition: PET/CT scans were performed at baseline and at specified intervals during treatment. A standardized uptake period of approximately 60 minutes after FDG injection was observed before imaging.[17]
-
Image Analysis and Response Criteria: Tumor metabolic activity was quantified using the standardized uptake value (SUV). The PET Response Criteria in Solid Tumors (PERCIST) 1.0 was used for response assessment.[2][19][20][21] Key definitions include:
-
Complete Metabolic Response (CMR): Complete resolution of FDG uptake in the target lesion to a level less than the mean liver activity and indistinguishable from background.[2][20]
-
Partial Metabolic Response (PMR): A minimum of a 30% reduction in the peak SUV (SULpeak) of the target lesion.[2][20]
-
Progressive Metabolic Disease (PMD): A greater than 30% increase in SULpeak or the appearance of new FDG-avid lesions consistent with cancer.[2][20]
-
Stable Metabolic Disease (SMD): Not meeting the criteria for CMR, PMR, or PMD.[2]
-
The Clinical Trial Workflow
The evaluation of this compound in RNF43 mutant cancers followed a structured clinical trial workflow designed to assess safety, tolerability, and anti-tumor activity.
Alternative Therapeutic Strategies
While this compound shows considerable promise, the therapeutic landscape for RNF43 mutant cancers is evolving. Other strategies under investigation include:
-
Other Wnt Pathway Inhibitors: Several other Porcupine inhibitors and agents targeting different components of the Wnt pathway are in various stages of preclinical and clinical development.[22][23][24] These include molecules targeting Frizzled receptors or downstream effectors.[25]
-
Targeting Co-occurring Mutations: RNF43 mutations frequently co-occur with other driver mutations, such as BRAF V600E.[26] Combination therapies targeting both the Wnt pathway and these co-occurring alterations, such as the combination of encorafenib and cetuximab in BRAF-mutant CRC, have shown significant efficacy and represent a viable alternative for this subgroup.[7]
-
Immunotherapy Combinations: While single-agent checkpoint inhibitors have limited activity in MSS mCRC, the promising results of this compound combined with nivolumab suggest that modulating the tumor microenvironment through Wnt inhibition could sensitize these "cold" tumors to immunotherapy.[4][5]
Conclusion
This compound represents a significant advancement in the targeted treatment of RNF43 mutant cancers. The early clinical data demonstrates a clear signal of anti-tumor activity, particularly when used in combination with immunotherapy in a patient population with high unmet medical need. As further data on progression-free and overall survival becomes available, the positioning of this compound in the treatment paradigm for these challenging cancers will become clearer. The ongoing research into other Wnt pathway inhibitors and combination strategies underscores the importance of continued investigation into this critical oncogenic pathway.
References
- 1. Evaluating tumor response with FDG PET: updates on PERCIST, comparison with EORTC criteria and clues to future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET response criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [redxpharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. redxpharma.com [redxpharma.com]
- 7. academic.oup.com [academic.oup.com]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Characterization of RNF43 frameshift mutations that drive Wnt ligand‐ and R‐spondin‐dependent colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Chemotherapy Rechallenge Versus Regorafenib or Trifluridine/Tipiracil in Third-Line Setting of Metastatic Colorectal Cancer: A Multicenter Retrospective Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Practice Guideline for Blood-based Circulating Tumor DNA Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urology.wiki [urology.wiki]
- 14. Clinical Circulating Tumor DNA Testing for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-dlb.com [e-dlb.com]
- 18. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. radiopaedia.org [radiopaedia.org]
- 21. Practical PERCIST: A Simplified Guide to PET Response Criteria in Solid Tumors 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of WNT Pathway Mutations in Cancer Development and an Overview of Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. mdpi.com [mdpi.com]
- 25. New Target(s) for RNF43 Regulation: Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel therapeutics in metastatic colorectal cancer: molecular insights and pharmacogenomic implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zamaporvint in RSPO-Fusion Positive Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Zamaporvint (RXC004), an investigational Porcupine (PORCN) inhibitor, for the treatment of R-spondin (RSPO)-fusion positive solid tumors. This document outlines the mechanism of action, compares clinical efficacy with alternative therapeutic strategies, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Introduction to this compound and RSPO-Fusion Positive Tumors
R-spondin fusions are oncogenic drivers in a subset of solid tumors, most notably in colorectal cancer (CRC). These fusions lead to the overexpression of RSPO proteins, which are potent activators of the Wnt signaling pathway. The binding of RSPO to LGR4/5/6 receptors sequesters the E3 ubiquitin ligases ZNRF3 and RNF43, preventing the degradation of Frizzled (FZD) receptors and LRP5/6 co-receptors. This results in a ligand-dependent hypersensitivity to Wnt signaling, promoting tumor growth and immune evasion.[1][2]
This compound is a novel, oral small molecule inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway.[3] PORCN is responsible for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent binding to FZD receptors.[3] By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, thereby attenuating the aberrant Wnt signaling characteristic of RSPO-fusion positive cancers.[3][4]
Comparative Efficacy of this compound
The clinical development of this compound has primarily focused on patients with tumors harboring genetic alterations that lead to Wnt-ligand dependency, such as RSPO fusions. The Phase II PORCUPINE trial (NCT04907539) evaluated this compound as a monotherapy and in combination with the anti-PD-1 antibody nivolumab in patients with microsatellite stable (MSS) metastatic colorectal cancer (mCRC) with RNF43 mutations or RSPO fusions who have progressed on standard of care.[5][6][7]
This compound vs. Other PORCN Inhibitors
CGX1321 is another PORCN inhibitor that has shown promising activity in clinical trials. A phase 1 study of CGX1321 (NCT02675946, NCT03507998) included an expansion cohort for patients with GI cancers harboring RSPO fusions.[8][9][10] The table below compares the reported efficacy of this compound and CGX1321 in this patient population.
| Treatment Regimen | Trial (Subgroup) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound (1.5mg QD) + Nivolumab | PORCUPINE (Arm B, n=7, efficacy evaluable) | 14% (1 confirmed PR) | 57% (≥16 weeks)[11] |
| This compound (2mg QD) Monotherapy | PORCUPINE (Arm A, n=13, efficacy evaluable) | 0% | 38% (Stable Disease)[11] |
| CGX1321 Monotherapy | Phase 1 (RSPO-fusion GI tumors) | Not Reported | 77%[8] |
| CGX1321 + Pembrolizumab | Phase 1 (RSPO-fusion GI tumors) | 33% | 83%[8] |
It is important to note that these are data from separate, early-phase trials and not from a head-to-head comparison. The patient populations may have had different baseline characteristics and prior treatments.
This compound vs. Standard of Care
For patients with refractory MSS mCRC, third-line standard of care (SoC) options include regorafenib and trifluridine/tipiracil (TAS-102), with or without bevacizumab.[12][13][14][15] While direct comparative data in the RSPO-fusion positive subgroup is lacking, the following table provides a general overview of the efficacy of these agents in the broader refractory mCRC population.
| Treatment Regimen | Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Regorafenib | CORRECT | 1% | 41% | 1.9 months | 6.4 months |
| Trifluridine/Tipiracil (TAS-102) | RECOURSE | 1.6% | 44% | 2.0 months | 7.1 months |
| TAS-102 + Bevacizumab | SUNLIGHT | Not Reported | Not Reported | 5.6 months | 10.8 months |
| Fruquintinib | FRESCO | 4.7% | 62.2% | 3.7 months | 9.3 months |
| This compound Monotherapy (RSPO/RNF43 mutant) | PORCUPINE (Arm A) | 0% | 38% | Not Reported | Not Reported |
| This compound + Nivolumab (RSPO/RNF43 mutant) | PORCUPINE (Arm B) | 14% | 57% (≥16wks) | Not Reported | Not Reported |
Data for SoC are from large, randomized phase III trials in a general refractory mCRC population, not specific to RSPO-fusion status. The efficacy of these agents in the RSPO-fusion positive subgroup is unknown.
Signaling Pathway and Mechanism of Action
The diagrams below, generated using Graphviz, illustrate the Wnt signaling pathway in RSPO-fusion positive tumors and the mechanism of action of this compound.
Caption: Wnt signaling pathway in RSPO-fusion positive tumors.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and replication of scientific findings. Below are summaries of methodologies for key experiments relevant to the study of this compound and other Wnt pathway inhibitors.
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models are instrumental in preclinical assessments of anti-cancer agents as they more accurately reflect the heterogeneity and architecture of human tumors.[16][17][18]
Workflow for PDX Establishment:
Caption: Workflow for establishing and utilizing PDX models.
Protocol Summary:
-
Tumor Collection: Fresh tumor tissue is obtained from patients with RSPO-fusion positive cancer under sterile conditions.
-
Implantation: The tumor tissue is fragmented and surgically implanted, typically subcutaneously, into immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Passaging: Tumor growth is monitored, and once tumors reach a specified size, they are excised and can be serially passaged into new cohorts of mice.
-
Efficacy Studies: Once a stable PDX line is established, cohorts of mice are treated with the investigational agent (e.g., this compound) or a vehicle control. Tumor growth is measured over time to assess efficacy.[19]
Circulating Tumor DNA (ctDNA) Analysis
Circulating tumor DNA (ctDNA) analysis is a non-invasive method used to detect and monitor tumor-specific genetic alterations in the blood. It is employed in clinical trials to assess treatment response and detect the emergence of resistance.[20][21][22][23][24]
Workflow for ctDNA Analysis:
Caption: Workflow for circulating tumor DNA (ctDNA) analysis.
Protocol Summary:
-
Sample Collection: Whole blood is collected from patients in specialized tubes that prevent the lysis of white blood cells.
-
Plasma Separation: Plasma is separated from the blood cells by centrifugation.
-
ctDNA Extraction: Cell-free DNA is extracted from the plasma using commercially available kits.
-
Analysis: The extracted DNA is then analyzed for the presence of tumor-specific mutations (e.g., RSPO fusions) using highly sensitive techniques like droplet digital PCR (ddPCR) or next-generation sequencing (NGS).
Immunohistochemistry (IHC) for Wnt Pathway Biomarkers
Immunohistochemistry (IHC) is used to assess the expression and localization of proteins within tumor tissue, providing insights into pathway activation.[25][26][27][28] For Wnt pathway analysis, key biomarkers include β-catenin, Axin2, and Cyclin D1.
Protocol Summary:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Blocking: Non-specific antibody binding is blocked using a blocking serum.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific to the Wnt pathway protein of interest (e.g., anti-β-catenin).
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.
-
Analysis: The staining intensity and localization (e.g., nuclear vs. cytoplasmic β-catenin) are assessed to determine pathway activation.
Conclusion
This compound represents a promising targeted therapy for patients with RSPO-fusion positive tumors by directly addressing the underlying oncogenic signaling pathway. Early clinical data suggests that this compound, particularly in combination with immunotherapy, may offer a significant benefit over the current standard of care for this patient population with a high unmet medical need. Further clinical investigation is warranted to confirm these findings and to establish the optimal use of this compound in the treatment of RSPO-fusion positive cancers. The development of alternative PORCN inhibitors, such as CGX1321, provides additional therapeutic options and highlights the importance of the Wnt pathway as a therapeutic target in this genetically defined subgroup of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 5. communityclinicaltrials.com [communityclinicaltrials.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Facebook [cancer.gov]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. c.answersincme.com [c.answersincme.com]
- 14. Comparison of the efficacy and safety of third-line treatments for metastatic colorectal cancer: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Third-line treatment patterns and clinical outcomes for metastatic colorectal cancer: a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 19. Identification of RSPO2 Fusion Mutations and Target Therapy Using a Porcupine Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Circulating tumor DNA in colorectal cancer: biology, methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Circulating Tumor DNA Analysis: Clinical Implications for Colorectal Cancer Patients. A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. Liquid profiling of circulating tumor DNA in colorectal cancer: steps needed to achieve its full clinical value as standard care - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ctDNA sequencing for early detection of colorectal cancers: Comparative analysis of colon cancer and rectal cancer data. - ASCO [asco.org]
- 25. Prognostic impact of the expression of Wnt-signaling proteins in cervical carcinoma FIGO stage I-IV treated with radiotherapy or chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Immunohistochemistry Procedure [sigmaaldrich.com]
- 28. WNT-pathway components as predictive markers useful for diagnosis, prevention and therapy in inflammatory bowel disease and sporadic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Response to Zamaporvint: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to Zamaporvint (RXC004), a first-in-class oral, selective Porcupine (PORCN) inhibitor. This compound targets the Wnt signaling pathway, which is frequently dysregulated in various cancers, leading to tumor growth and immune evasion. This document summarizes clinical trial data, details experimental protocols for biomarker assessment, and compares this compound with alternative therapeutic strategies, offering valuable insights for ongoing research and clinical development.
Mechanism of Action of this compound
This compound inhibits PORCN, an enzyme essential for the palmitoylation and subsequent secretion of Wnt ligands. By blocking Wnt ligand secretion, this compound disrupts both canonical (β-catenin dependent) and non-canonical Wnt signaling pathways.[1] This dual mechanism of action involves direct inhibition of tumor cell growth and modulation of the tumor microenvironment to overcome resistance to immunotherapy.[2] Preclinical and clinical data suggest that tumors with high Wnt-ligand dependency are particularly sensitive to this compound.
dot
Caption: this compound inhibits the PORCN enzyme, preventing Wnt ligand palmitoylation and secretion.
Predictive Biomarkers for this compound Response
Clinical studies have identified genetic alterations that lead to Wnt pathway activation as key predictive biomarkers for this compound efficacy. The most significant of these are loss-of-function (LoF) mutations in the RNF43 gene and fusions involving the RSPO gene family.[2] These alterations result in increased levels of Frizzled receptors on the cell surface, rendering the tumors highly dependent on Wnt ligand signaling.[1]
Clinical Trial Data Summary
The efficacy of this compound, both as a monotherapy and in combination with the anti-PD-1 inhibitor nivolumab, has been evaluated in the Phase II PORCUPINE (NCT04907539) and PORCUPINE2 (NCT04907851) trials.[3] These studies enrolled patients with advanced gastrointestinal cancers harboring RNF43 mutations or RSPO fusions.
Table 1: Efficacy of this compound in RNF43/RSPO-Altered Microsatellite Stable Metastatic Colorectal Cancer (MSS mCRC) - PORCUPINE Trial
| Treatment Arm | N (evaluable) | Objective Response Rate (ORR) | Disease Control Rate (DCR) ≥16 weeks |
| This compound Monotherapy | 13 | 0% | 15% (Stable Disease: 38%)[3] |
| This compound + Nivolumab | 7 | 28.6% (14% confirmed)[3] | 57.1%[3] |
| Historical Control (Anti-PD-1 alone) | - | 0% | - |
Table 2: Comparison with Standard of Care (SoC) in Late-Line MSS mCRC
| Treatment | ORR |
| Fruquintinib | 1.5% |
| Trifluridine/tipiracil + Bevacizumab | 6.1% |
| Regorafenib | - |
| TAS-102 | - |
Note: DCR for Regorafenib and TAS-102 were reported as 41% and 44% respectively, but ORR is a more direct comparison for the this compound combination therapy.
The combination of this compound with nivolumab demonstrated a promising increase in objective response rate in a patient population where anti-PD-1 therapy alone is ineffective.[3]
Pharmacodynamic Biomarkers
In addition to predictive genetic biomarkers, pharmacodynamic (PD) biomarkers have been utilized in clinical trials to confirm target engagement and monitor biological activity of this compound.
-
Axin2: As a downstream target of the Wnt signaling pathway, a reduction in Axin2 expression in tissue biopsies serves as a direct indicator of target engagement by this compound.
-
Circulating Tumor DNA (ctDNA): A sustained reduction in ctDNA levels has been observed in patients with stable disease, suggesting a correlation with anti-tumor activity.[4]
-
FDG-PET Scans: Partial metabolic responses, as measured by a reduction in SUVmax on FDG-PET scans, have been noted in treated patients, indicating a decrease in tumor metabolic activity.
Experimental Protocols
Detailed experimental protocols for the key biomarker assays are outlined below. These are based on established methodologies and likely reflect the procedures used in the clinical validation of this compound.
RNF43 Mutation and RSPO Fusion Detection
Patient selection for the PORCUPINE trials was based on the identification of RNF43 loss-of-function mutations or RSPO fusions in tumor tissue (formalin-fixed paraffin-embedded - FFPE).[3]
dot
References
- 1. Personalizing ctDNA monitoring: discovery to clinical implementation using dPCR [insights.bio]
- 2. Clinicopathological and molecular characteristics of RSPO fusion-positive colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Clinical Practice Guideline for Blood-based Circulating Tumor DNA Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zamaporvint (RXC004) Phase 1 and Phase 2 Clinical Trial Data
An In-depth Look at the Clinical Progression of a Novel Porcupine Inhibitor for Wnt-Ligand Dependent Cancers
Zamaporvint (also known as RXC004) is a potent and selective oral small molecule inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway.[1][2] Aberrant Wnt signaling is a known driver in the growth and immune resistance of various tumors.[1] This guide provides a comprehensive comparison of the publicly available data from the Phase 1 and Phase 2 clinical trials of this compound, offering researchers, scientists, and drug development professionals a consolidated overview of its clinical development.
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase 1 and Phase 2 clinical trials of this compound.
Table 1: Phase 1 Study (NCT03447470) - Key Quantitative Data
| Parameter | Value | Source |
| Recommended Phase 2 Dose (RP2D) | ||
| Monotherapy | 2mg once daily (QD) | [3][4][5] |
| In combination with nivolumab | 1.5mg once daily (QD) | [3][4] |
| Pharmacokinetics (PK) | ||
| Median Half-life (T½) | 14.5 hours | [4][5] |
| Safety and Tolerability (at 2mg QD monotherapy) | ||
| Most Common Adverse Events (AEs) | Fatigue, diarrhea, dysgeusia, decreased appetite | [4][5] |
| Grade 4/5 AEs | None reported | [4][5] |
| This compound-related Grade 3 AE | 1 patient | [4][5] |
| Dose Interruptions | 3 patients (50%) | [4][5] |
| Dose Reductions | 1 patient | [4][5] |
| Preliminary Efficacy | ||
| Stable Disease (SD) in patients with upstream Wnt pathway activated tumors | 5 patients (1 with sustained reduction in ctDNA for 26 weeks) | [4][5] |
Table 2: Phase 2 Studies (PORCUPINE - NCT04907539 & PORCUPINE2 - NCT04907851) - Key Efficacy Data
| Indication & Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Source |
| Genetically-Selected Microsatellite Stable Metastatic Colorectal Cancer (MSS mCRC) | |||
| Monotherapy (Arm A) | - | 15% (≥16 weeks) | [6] |
| Combination with nivolumab (Arm B) | 14% (RECIST-confirmed) | 57% (≥16 weeks) | [6] |
| Combination with anti-PD-1 (general report) | ~30% (Partial Responses) | 57% | [7] |
| Genetically-Selected Pancreatic Cancer | |||
| Monotherapy | Data not yet fully reported | Data not yet fully reported | [1][8] |
| Biliary Tract Cancer (all-comers) | |||
| Monotherapy | Data not yet fully reported | Data not yet fully reported | [1][8] |
| Combination with pembrolizumab | Data not yet fully reported | Data not yet fully reported | [1][8] |
Experimental Protocols
Phase 1 Study (NCT03447470)
The first-in-human Phase 1 study of this compound was designed to assess its safety, tolerability, and pharmacokinetics, and to determine the recommended Phase 2 dose.[4][5] The study consisted of three modules:
-
Module 1: Continuous monotherapy dosing of this compound in patients with advanced solid tumors. Doses ranged from 0.5mg to 10mg once daily.[4][5]
-
Module 2: Combination therapy of this compound (at 1mg or 1.5mg QD) with nivolumab (480mg s.c. Q4W) in patients with unselected advanced solid tumors.[4][5]
-
Module 3: Intermittent monotherapy dosing (2 weeks on, 1 week off) to evaluate an alternative dosing schedule.[4]
A key component of the study protocol was the prophylactic administration of denosumab (120 mg s.c. Q4W) to all patients to mitigate the known risk of bone mineral density (BMD) loss associated with Wnt inhibition.[4][5] Primary objectives focused on safety and tolerability, while secondary objectives included pharmacokinetics and RECIST-based tumor response.[4] Pharmacodynamic markers such as changes in Wnt pathway biomarkers in skin biopsies and circulating tumor DNA (ctDNA) were also assessed.[4][5]
Phase 2 Studies (PORCUPINE & PORCUPINE2)
The Phase 2 program for this compound is composed of two main trials, PORCUPINE (NCT04907539) and PORCUPINE2 (NCT04907851), which are exploratory, signal-seeking studies in specific patient populations.[1][3]
-
PORCUPINE (NCT04907539): This trial evaluates this compound as both a monotherapy and in combination with the anti-PD-1 checkpoint inhibitor nivolumab in patients with genetically-selected microsatellite stable metastatic colorectal cancer (MSS mCRC) harboring RNF43 mutations or RSPO fusions.[3][7]
-
PORCUPINE2 (NCT04907851): This study investigates this compound in two main cohorts:
For the PORCUPINE study, eligible patients were adults (≥18 years) with histologically confirmed RNF43/RSPO aberrant MSS mCRC who had received at least one prior line of standard of care therapy.[6] The primary endpoint for the monotherapy arm was Disease Control Rate (DCR), while for the combination arm it was Objective Response Rate (ORR).[6]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action in the Wnt Signaling Pathway
This compound targets Porcupine (PORCN), an enzyme essential for the palmitoylation of Wnt ligands.[2] This post-translational modification is critical for the secretion and subsequent binding of Wnt ligands to Frizzled (Fzd) receptors on the cell surface.[1] By inhibiting PORCN, this compound effectively blocks the activation of the Wnt signaling pathway, which in turn can suppress tumor growth and potentially reverse Wnt-driven immune evasion.[1][3]
Caption: Mechanism of action of this compound in the Wnt signaling pathway.
Phase 1 Clinical Trial Workflow
The Phase 1 trial followed a structured workflow to establish the safety and optimal dosage of this compound.
Caption: High-level workflow of the this compound Phase 1 clinical trial.
References
- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 2. This compound (RXC004) | Porcupine inhibitor | Probechem Biochemicals [probechem.com]
- 3. redxpharma.com [redxpharma.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sofinnovapartners.com [sofinnovapartners.com]
- 8. redxpharma.com [redxpharma.com]
Synergistic Potential of Zamaporvint with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic effects of Zamaporvint (RXC004) with immunotherapy, offering a comparative analysis with other Wnt pathway inhibitors in clinical development. This compound is an oral, potent, and selective small molecule inhibitor of Porcupine (PORCN), a crucial enzyme in the Wnt signaling pathway.[1] Dysregulated Wnt signaling is implicated in tumor growth and immune evasion, making its inhibition a promising strategy in oncology. This compound exhibits a dual mechanism of action by directly targeting tumor cells and enhancing anti-tumor immunity.[2]
Comparative Efficacy of Porcupine Inhibitor and Immunotherapy Combinations
Clinical trial data has demonstrated the potential of combining Porcupine inhibitors with immune checkpoint inhibitors in treating genetically selected gastrointestinal (GI) cancers, particularly those with RNF43 mutations or RSPO fusions, which are known to be dependent on Wnt ligand signaling.
| Treatment Combination | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings |
| This compound (RXC004) + Nivolumab | PORCUPINE (NCT04907539) | Genetically-selected Microsatellite Stable Metastatic Colorectal Cancer (MSS mCRC) | 14% (RECIST-confirmed) | 57.1% (≥16 weeks)[3] | Demonstrated durable efficacy in a patient population where anti-PD-1 monotherapy is ineffective.[3] |
| CGX1321 + Pembrolizumab | Phase 1/1b (NCT02675946, NCT03507998) | Microsatellite Stable (MSS) Colorectal Cancer (CRC) and Small Bowel Cancer (SBC) with RSPO fusions | 33% (Partial Response in 3/6 rollover patients)[4][5] | 83%[5] | Showed promising efficacy signals in tumors harboring RSPO fusions.[4] |
| Anti-PD-1 Monotherapy (for comparison) | Historical Data | MSS mCRC | 0%[3] | Not Applicable | Ineffective in this patient population.[3] |
| Standard of Care (late-line) | Historical Data (Regorafenib, TAS-102) | MSS mCRC | ~1-6%[3] | ~41-44% (Stable Disease)[3] | This compound monotherapy showed comparable stable disease rates.[3] |
Mechanism of Action: Wnt Pathway Inhibition and Immune Modulation
This compound inhibits Porcupine, a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of all 19 Wnt ligands. This blockade of Wnt ligand secretion disrupts both canonical (β-catenin dependent) and non-canonical Wnt signaling pathways.
Aberrant Wnt signaling in the tumor microenvironment contributes to immune evasion by promoting an immunosuppressive milieu. By inhibiting Wnt ligand secretion, this compound is hypothesized to reverse this immune exclusion, thereby sensitizing "cold" tumors to immune checkpoint inhibitors.
Experimental Protocols
Clinical Trial Design and Patient Population
The PORCUPINE (NCT04907539) and PORCUPINE2 (NCT04907851) are Phase 2, open-label, multicenter studies.[3][6][7]
-
PORCUPINE (NCT04907539): This study evaluates this compound as a monotherapy and in combination with nivolumab in patients with RNF43-mutant or RSPO-fusion, metastatic, microsatellite stable colorectal cancer who have progressed on standard therapies.[7][8]
-
PORCUPINE2 (NCT04907851): This study assesses this compound in patients with genetically selected pancreatic cancer and biliary tract cancer.[1]
The CGX1321 Phase 1/1b trials (NCT02675946, NCT03507998) enrolled patients with advanced solid tumors, with expansion cohorts for those with GI cancers harboring RSPO fusions or RNF43 mutations.[9][4] The combination arm evaluated CGX1321 with pembrolizumab.[9][4]
Efficacy and Safety Assessment
-
Primary Endpoints: The primary endpoint for the monotherapy arm of the PORCUPINE trial was Disease Control Rate (DCR), while for the combination arm, it was Objective Response Rate (ORR).[10]
-
Tumor Response: Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[11]
-
Safety: Adverse events are monitored and graded according to standard criteria. A known on-target effect of Wnt inhibition is altered bone metabolism, and patients in the this compound trials receive prophylactic denosumab.[10]
Biomarker Analysis
-
Target Engagement (AXIN2 expression): Paired tumor or skin biopsies are collected at baseline and during treatment to assess the pharmacodynamic effects of this compound.[1][11] A key biomarker for Wnt pathway inhibition is the downregulation of AXIN2 mRNA, a direct target gene of β-catenin.[12]
-
Methodology: Quantitative real-time PCR (qPCR) is a standard method for measuring AXIN2 mRNA levels. Total RNA is extracted from biopsy samples, reverse-transcribed to cDNA, and then qPCR is performed using primers specific for AXIN2 and a reference gene (e.g., GAPDH) for normalization.[13]
-
-
Circulating Tumor DNA (ctDNA) Analysis: Blood samples are collected to monitor changes in ctDNA levels, which can serve as a non-invasive biomarker of tumor response.
-
Methodology: Plasma is isolated from whole blood through a two-step centrifugation process.[14][15] ctDNA is then extracted from the plasma. Tumor-informed assays, which involve initial sequencing of the tumor to identify specific mutations, are often used for high-sensitivity detection of ctDNA in the plasma.[16] Changes in the variant allele frequency (VAF) of these tumor-specific mutations are then tracked over time.[3]
-
Conclusion
The combination of the Porcupine inhibitor this compound with anti-PD-1 immunotherapy shows promising clinical activity in genetically selected, immune-cold MSS mCRC, a patient population with limited treatment options. The observed synergistic effects are supported by a strong mechanistic rationale, where inhibition of the Wnt signaling pathway by this compound appears to modulate the tumor microenvironment, rendering it more susceptible to immune checkpoint blockade. Further investigation in larger, randomized trials is warranted to confirm these findings. The comparative data with CGX1321 suggests that targeting the Wnt pathway in combination with immunotherapy is a viable and promising strategy for specific, genetically defined patient populations in gastrointestinal cancers.
References
- 1. This compound (RXC004, Porcupine Inhibitor) - Redx [redxpharma.com]
- 2. europeanreview.org [europeanreview.org]
- 3. redxpharma.com [redxpharma.com]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Clinical Trial: NCT04907539 - My Cancer Genome [mycancergenome.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pnas.org [pnas.org]
- 13. Elevated expression of axin2 and hnkd mRNA provides evidence that Wnt/β-catenin signaling is activated in human colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Practice Guideline for Blood-based Circulating Tumor DNA Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Application Guidelines for Blood-Based Circulating Tumor DNA Assays [labmedonline.org]
- 16. ascopubs.org [ascopubs.org]
confirming the dual mechanism of action of Zamaporvint in vivo
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Zamaporvint's in vivo performance against established immunotherapies, supported by experimental data. This compound, a first-in-class Porcupine (PORCN) inhibitor, demonstrates a unique dual mechanism of action by directly targeting Wnt-driven tumor growth and concurrently enhancing the anti-tumor immune response.
This guide will delve into the preclinical evidence supporting this dual action and compare its efficacy with anti-PD-1 immunotherapies, nivolumab and pembrolizumab, in relevant syngeneic mouse models of colorectal cancer.
Quantitative Performance Analysis
The following table summarizes the in vivo anti-tumor efficacy of this compound and its comparators in preclinical colorectal cancer models.
| Drug | Model | Dosing | Key Findings |
| This compound (RXC004) | CT26 (Syngeneic Colorectal) | Not specified for monotherapy efficacy | Synergizes with anti-PD-1 to increase the CD8+/Treg ratio within the tumor microenvironment.[1] |
| SNU-1411 (Xenograft Colorectal, RSPO3-fusion) | 1.5 mg/kg or 5 mg/kg, once daily | Significant reduction in tumor volume.[2] | |
| B16F10 (Syngeneic Melanoma) | Not specified | Reduces resident myeloid-derived suppressor cells (MDSCs) within the tumors.[1] | |
| Nivolumab | MC38 (Syngeneic Colorectal) | 10 mg/kg, every 3 days for 3 doses | 90.26% reduction in tumor volume.[3][4] |
| Pembrolizumab | CT26 (Syngeneic Colorectal) | 20 mg/kg, every 2-3 days for 5 doses | Altered percentages of tumor-infiltrating T lymphocytes and myeloid cells.[5] |
| RKO (Human Colon Carcinoma Xenograft in humanized mice) | 10 mg/kg initial dose, then 5 mg/kg every 5 days | Significant tumor growth inhibition. |
Visualizing the Mechanisms and Methods
To better understand the biological pathways and experimental procedures, the following diagrams were generated using Graphviz.
Caption: this compound's dual mechanism of action.
Caption: General experimental workflow for in vivo studies.
Detailed Experimental Protocols
The following protocols are based on published preclinical studies of this compound and its comparators.
This compound (RXC004) In Vivo Efficacy Studies
-
Direct Anti-Tumor Effect (Xenograft Model):
-
Cell Line: SNU-1411 human colorectal cancer cells (RSPO3-fusion).
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID).
-
Tumor Establishment: Subcutaneous injection of SNU-1411 cells. Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined volume (e.g., 100-150 mm³), mice are randomized into treatment and vehicle control groups. This compound is administered orally, once or twice daily, at doses ranging from 1.5 to 5 mg/kg.[2]
-
Endpoints: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Pharmacodynamic markers, such as Axin2 gene expression (a Wnt signaling target), can be assessed in tumor tissue.
-
-
Immune-Modulating Effect (Syngeneic Model):
-
Cell Lines: CT26 or B16F10 murine colorectal cancer or melanoma cells, respectively.[1]
-
Animal Model: Immunocompetent BALB/c (for CT26) or C57BL/6 (for B16F10) mice.
-
Tumor Establishment: Subcutaneous injection of tumor cells into the flank.
-
Treatment: Treatment is initiated when tumors are established. This compound is administered as a monotherapy or in combination with an anti-PD-1 antibody.
-
Nivolumab In Vivo Efficacy Study (MC38 Model)
-
Cell Line: MC38 murine colorectal cancer cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Establishment: Subcutaneous injection of 2 x 10^6 MC38 cells.
-
Treatment: When tumors reach a certain size, mice are treated with nivolumab, typically administered via intraperitoneal (IP) injection at a dose of 10 mg/kg, every three days for a total of three doses.[6]
-
Endpoints: Tumor volume is measured to determine tumor growth inhibition. At the end of the study, tumors and lymphoid organs can be harvested for flow cytometric analysis of immune cell populations, including CD8+ T cells and Tregs.[3][4][7]
Pembrolizumab In Vivo Efficacy Study (CT26 Model)
-
Cell Line: CT26 murine colorectal cancer cells.
-
Animal Model: BALB/c mice.
-
Tumor Establishment: Subcutaneous injection of 2 x 10^5 CT26 cells.
-
Treatment: Once tumors are established (e.g., ~60 mm³), pembrolizumab is administered by IP injection, for instance, at 20 mg/kg every 2-3 days for five doses.[5]
-
Endpoints: Tumor growth is monitored throughout the study. Tumors are harvested at the end of the study for immunophenotyping by flow cytometry to analyze the composition of tumor-infiltrating immune cells, including T lymphocytes and myeloid cells.[5]
Conclusion
The preclinical data strongly support the dual mechanism of action of this compound in vivo. It not only exerts a direct anti-proliferative effect on Wnt-dependent tumors but also favorably modulates the tumor microenvironment to be more permissive to an anti-tumor immune response. This latter effect is evidenced by the reduction of immunosuppressive MDSCs and the synergistic activity with anti-PD-1 therapy in increasing the crucial CD8+/Treg ratio.
In comparison to the established immunotherapies nivolumab and pembrolizumab, which primarily act by releasing the brakes on the adaptive immune system, this compound offers a novel, two-pronged approach. While direct cross-study comparisons of efficacy are challenging due to variations in experimental design, the ability of this compound to both directly target cancer cells and remodel the immune microenvironment suggests its potential as a powerful therapeutic agent, both as a monotherapy in genetically selected patients and in combination with checkpoint inhibitors in a broader patient population. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this innovative dual-action molecule.
References
- 1. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic efficacy of plant-produced Nivolumab in transgenic C57BL/6-hPD-1 mouse implanted with MC38 colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. content.noblelifesci.com [content.noblelifesci.com]
- 6. researchgate.net [researchgate.net]
- 7. Treg-Dominant Tumor Microenvironment Is Responsible for Hyperprogressive Disease after PD-1 Blockade Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Zamaporvint
For Immediate Use by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Zamaporvint (also known as RXC004). This compound is a potent, selective, oral small molecule inhibitor of the Porcupine enzyme in the Wnt signaling pathway, currently under investigation as an anti-cancer agent.[1] Due to its cytotoxic potential, stringent safety protocols are mandatory to protect laboratory personnel and the environment. Adherence to these guidelines is critical for minimizing exposure risk.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE. Personnel must be trained in the proper donning and doffing of all required equipment.
Required PPE for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Double-gloved with chemotherapy-rated nitrile gloves (ASTM D6978). | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents eye exposure from splashes or aerosols. |
| Face Shield | Required when there is a significant risk of splashing. | Provides an additional layer of protection for the face. |
| Respiratory Protection | N95 respirator or higher (e.g., PAPR for high-energy operations like sonication or homogenization). | Prevents inhalation of aerosolized particles. |
| Shoe Covers | Disposable, slip-resistant. | Prevents the tracking of contaminants out of the designated handling area. |
PPE Usage Protocols
-
Donning: PPE should be donned before entering the designated handling area in the following order: shoe covers, inner gloves, gown, N95 respirator, eye protection/face shield, and outer gloves.
-
Doffing: To prevent cross-contamination, PPE should be removed carefully in an order that minimizes exposure: outer gloves, gown, shoe covers, eye protection/face shield, inner gloves, and finally, the N95 respirator outside the immediate work area.
-
Disposal: All disposable PPE is considered cytotoxic waste and must be disposed of in designated, labeled containers immediately after use.
Engineering Controls and Designated Handling Areas
Engineering controls are the most effective way to minimize exposure to hazardous substances.
-
Primary Engineering Control: All handling of this compound powder, including weighing and preparing solutions, must be conducted in a containment device such as a glove box, ventilated balance enclosure, or a downflow booth. This minimizes the generation and dispersal of airborne particles.
-
Designated Area: A specific area of the laboratory must be designated for handling this compound. This area should be clearly marked with warning signs indicating the presence of a potent compound. Access should be restricted to trained and authorized personnel.
-
Ventilation: The designated area should have controlled ventilation, with negative pressure relative to surrounding areas to prevent contaminants from escaping.
Experimental Protocols for Handling this compound
The following are step-by-step procedures for common laboratory tasks involving this compound.
Receiving and Unpacking
-
Confirm the integrity of the shipping container upon arrival.
-
Don appropriate PPE (at a minimum, a lab coat and single pair of nitrile gloves) before handling the package.
-
Transport the unopened package to the designated handling area.
-
Inside the designated area, with full PPE donned, carefully open the shipping container and inspect the primary container for any signs of damage or leakage.
-
Wipe the exterior of the primary container with a suitable deactivating agent (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol) before storing it in a designated, labeled, and secure location.
Weighing and Solution Preparation
-
Perform all weighing and solution preparation activities within a primary engineering control (e.g., ventilated balance enclosure).
-
Don full PPE as specified in Table 1.1.
-
Use dedicated glassware and utensils for handling this compound.
-
To minimize dust generation, handle the powder gently. Avoid scraping or pouring from a height.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
After preparation, seal and label the solution container clearly with the compound name, concentration, date, and appropriate hazard warnings.
-
Clean all surfaces of the engineering control and any equipment used with a deactivating agent.
Spill Management
Immediate and correct response to a spill is crucial to prevent wider contamination.
| Spill Scenario | Containment and Cleanup Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert personnel in the immediate area.2. Wearing full PPE, cover the spill with absorbent pads.3. Gently apply a deactivating solution, working from the outside in.4. Collect all contaminated materials in a cytotoxic waste bag.5. Clean the area again with detergent and water. |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the area immediately.2. Alert the laboratory supervisor and institutional safety officer.3. Restrict access to the area.4. Follow institutional procedures for hazardous chemical spill cleanup, which may involve a specialized response team. |
Waste Disposal
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Containment
| Waste Type | Disposal Container |
| Sharps (needles, scalpels) | Puncture-resistant, labeled cytotoxic sharps container. |
| Solid Waste (PPE, consumables) | Labeled, leak-proof cytotoxic waste bags within a rigid container. |
| Liquid Waste | Labeled, leak-proof, and chemically compatible container for cytotoxic liquid waste. |
All cytotoxic waste must be ultimately disposed of via high-temperature incineration.
Visualizing Workflows
To ensure clarity and adherence to safety procedures, the following diagrams illustrate key operational workflows for handling this compound.
Caption: PPE Donning and Doffing Sequence.
Caption: this compound Handling Workflow from Receipt to Disposal.
Caption: Emergency Response Plan for a this compound Spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
